Product packaging for 25-Aminocholesterol(Cat. No.:)

25-Aminocholesterol

Cat. No.: B1195740
M. Wt: 443.7 g/mol
InChI Key: AUHGEHGNMIWXRG-DUTWCZLISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

25-Aminocholesterol is an amino-sterol of interest in biomedical research, particularly for investigating novel antifungal agents and disruptions in sterol biosynthesis pathways. Current research indicates its primary research value lies in its inhibitory effect on the proliferation of yeast cells, specifically against reference strains of Cryptococcus neoformans and Candida albicans . The compound is considered a morpholine-like molecule, and its mechanism of action is thought to involve the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity . Studies suggest that this compound may target and inhibit the function of the Erg24 and Erg2 enzymes, leading to the accumulation of ergosterol intermediates such as fecosterol . This disruption likely increases cell membrane permeability, contributing to its antifungal activity . As a research tool, this compound is valuable for studying the mechanisms of sterol synthesis and cellular responses to sterol disruption. Please note that the specific binding affinities, solubility data, and full pharmacokinetic profile are areas of ongoing research. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should conduct their own safety and handling assessments prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H53NO B1195740 25-Aminocholesterol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H53NO

Molecular Weight

443.7 g/mol

IUPAC Name

(3S,10R,13R,14S)-17-[(2R)-6-amino-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-2,3,7,8,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H53NO/c1-20(10-9-16-26(2,3)31)21-13-18-30(8)23-11-12-24-27(4,5)25(32)15-17-28(24,6)22(23)14-19-29(21,30)7/h12,20-23,25,32H,9-11,13-19,31H2,1-8H3/t20-,21?,22?,23?,25+,28-,29-,30+/m1/s1

InChI Key

AUHGEHGNMIWXRG-DUTWCZLISA-N

Isomeric SMILES

C[C@H](CCCC(C)(C)N)C1CC[C@@]2([C@@]1(CCC3C2CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C

Canonical SMILES

CC(CCCC(C)(C)N)C1CCC2(C1(CCC3C2CC=C4C3(CCC(C4(C)C)O)C)C)C

Synonyms

25-aminocholesterol

Origin of Product

United States

Foundational & Exploratory

The Structure and Antifungal Properties of 25-Aminocholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, biological activity, and putative mechanism of action of 25-aminocholesterol. The content is tailored for professionals in the fields of mycology, drug discovery, and medicinal chemistry, offering detailed insights into its potential as an antifungal agent.

Chemical Structure of this compound

This compound is a derivative of cholesterol where the hydroxyl group at position 25 is replaced by an amino group. This modification significantly alters the molecule's polarity and chemical reactivity, which is believed to be the basis for its biological activity.

Chemical Formula: C₂₇H₄₇NO

Molecular Weight: 401.67 g/mol

Below is the two-dimensional chemical structure of this compound:

Chemical structure of this compound

Caption: 2D chemical structure of this compound.

Antifungal Activity

This compound has demonstrated notable in vitro activity against the pathogenic yeast Candida albicans. This section summarizes the available quantitative data on its antifungal potency.

Data Presentation
CompoundOrganismPotency MetricValueReference
This compoundCandida albicansMIC4 µM[1]

MIC: Minimum Inhibitory Concentration

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

While the precise molecular target of this compound has not been definitively elucidated, its structural similarity to other antifungal aminosterols, such as 7-aminocholesterol, suggests a likely mechanism of action involving the disruption of the ergosterol biosynthesis pathway in fungi.[2] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to increased membrane permeability and ultimately cell death.[2]

The proposed signaling pathway illustrates the key steps in ergosterol biosynthesis and the putative point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_outcome Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates Sterol Intermediates Lanosterol->Intermediates Demethylation & Isomerization Ergosterol Ergosterol Intermediates->Ergosterol Desaturation & Reduction Inhibitor This compound TargetEnzyme Sterol Biosynthesis Enzymes (e.g., C-14 reductase, C-8 isomerase) Inhibitor->TargetEnzyme Inhibition Ergosterol_Depletion Ergosterol Depletion Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Cell_Death Fungal Cell Death Membrane_Disruption->Cell_Death

Caption: Proposed mechanism of this compound via inhibition of the ergosterol biosynthesis pathway.

Experimental Protocols

This section provides a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans, a key experiment for assessing its antifungal activity.

Minimum Inhibitory Concentration (MIC) Assay Protocol

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Candida albicans.

Materials:

  • This compound

  • Candida albicans strain (e.g., ATCC 90028)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (for inoculum preparation)

  • Incubator (35°C)

  • Sterile saline or phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Stock Solution:

    • Dissolve this compound in DMSO to a final concentration of 10 mM.

    • Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.

  • Inoculum Preparation:

    • Culture Candida albicans on a suitable agar plate for 24 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final concentration of 1-5 x 10³ CFU/mL.

  • Microdilution Assay:

    • Add 100 µL of RPMI-1640 medium to wells 2-12 of a 96-well plate.

    • Add 200 µL of the working solution of this compound to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

    • Add 100 µL of the prepared fungal inoculum to wells 1-11. Add 100 µL of sterile medium to well 12.

  • Incubation:

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth.

Experimental Workflow Diagram

MIC_Workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_inoculum Prepare Candida albicans Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution add_inoculum Add Inoculum to Wells prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate Incubate Plate at 35°C for 24-48 hours add_inoculum->incubate read_results Visually Inspect Wells for Growth Inhibition incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Unveiling 25-Aminocholesterol: A Technical Guide to its Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's chemical properties and stability is paramount for its effective application and development. This technical guide provides an in-depth overview of 25-aminocholesterol, a derivative of cholesterol with demonstrated antifungal properties.[1] Due to the limited availability of direct experimental data for this compound, this guide synthesizes known information and provides inferred properties and experimental protocols based on analogous compounds, such as cholesterol and other aminosterols.

Core Chemical Properties

The introduction of an amino group at the 25-position of the cholesterol side chain is expected to significantly influence its physicochemical properties, primarily by increasing its polarity and introducing a basic center. The following table summarizes the known and predicted chemical properties of this compound.

PropertyValueSource/Method
Molecular Formula C₂₇H₄₉NCalculated
Molecular Weight 387.69 g/mol Calculated
Melting Point Not available. Predicted to be lower than cholesterol (148-150 °C) due to the polar amino group disrupting crystal packing.Prediction
Boiling Point Not available. Expected to be high and likely to decompose before boiling under atmospheric pressure.Prediction
Solubility Predicted to have low solubility in water. Soluble in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol. The amino group may allow for the formation of water-soluble salts with acids.Inferred from related aminosterols[2]
pKa Not available. The amino group is predicted to have a pKa in the range of 9-10, typical for a primary amine on an aliphatic chain.Prediction

Stability and Storage Recommendations

Key Stability Considerations:

  • Oxidation: The cholesterol ring system and the side chain are susceptible to oxidation, particularly at the allylic C-7 position and the tertiary C-25 position. The presence of the amino group might influence the rate and products of oxidation.

  • Light Sensitivity: Steroids can be sensitive to light, leading to photochemical degradation.

  • pH Sensitivity: The amino group's basicity makes the compound's solubility and stability pH-dependent. At low pH, the protonated aminium salt will be more water-soluble but potentially more susceptible to certain degradation pathways. At high pH, the free amine is more likely to undergo oxidation.

Recommended Storage Conditions:

Based on practices for similar compounds like 7-aminocholesterol, the following storage conditions are recommended for this compound:

ConditionRecommendationRationale
Form Solid powderEnhances long-term stability by minimizing mobility and reactivity.
Temperature Room temperature or refrigerated (2-8 °C)Lower temperatures slow down potential degradation reactions.
Atmosphere Inert atmosphere (e.g., argon or nitrogen)Minimizes oxidation.
Light Protected from light (e.g., in an amber vial)Prevents photochemical degradation.
In Solution If in solution (e.g., DMSO), store at -20 °C or -80 °C for long-term use.Reduces the rate of degradation in solution.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the chemical properties and stability of this compound.

Protocol 1: Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Methodology:

  • Ensure the this compound sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the apparatus at a rate of 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Protocol 2: Assessment of Solubility

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Weigh a precise amount of this compound (e.g., 1 mg) into a series of small vials.

  • Add a measured volume (e.g., 100 µL) of the first solvent (e.g., water) to the first vial.

  • Vortex the vial for 1-2 minutes and visually inspect for dissolution.

  • If the compound dissolves completely, it is soluble at that concentration. If not, incrementally add more solvent (e.g., in 100 µL aliquots) and repeat step 3 until the solid is fully dissolved or a large volume of solvent has been added.

  • Repeat the process for a range of solvents of varying polarity (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, DMSO, dichloromethane).

  • Express the solubility quantitatively (e.g., in mg/mL or µg/mL).

Protocol 3: Forced Degradation Study for Stability Assessment

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂.

    • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 60 °C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or a broad-spectrum light source.

  • Time Points: Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV or Mass Spectrometry).

  • Data Evaluation: Quantify the amount of undegraded this compound at each time point and identify the major degradation products.

Signaling Pathways and Logical Relationships

While the precise molecular mechanisms of this compound are not fully elucidated, its antifungal activity suggests potential interference with fungal-specific pathways. A plausible hypothesis is the disruption of ergosterol biosynthesis or direct membrane perturbation.

Hypothesized_Antifungal_Mechanism_of_25_Aminocholesterol cluster_fungal_cell Fungal Cell AC This compound Membrane Fungal Cell Membrane AC->Membrane Direct Interaction Ergosterol_Pathway Ergosterol Biosynthesis Pathway AC->Ergosterol_Pathway Enzyme Inhibition? Disruption Membrane Disruption Membrane->Disruption Inhibition Inhibition Ergosterol_Pathway->Inhibition Ergosterol Ergosterol Ergosterol->Membrane Incorporation Cell_Death Fungal Cell Death Disruption->Cell_Death Inhibition->Ergosterol Inhibition->Cell_Death

Caption: Hypothesized antifungal mechanism of this compound.

The following diagram illustrates a general workflow for the chemical analysis and characterization of this compound.

Experimental_Workflow_for_25_Aminocholesterol_Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_stability Stability Assessment cluster_bioactivity Biological Evaluation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Structure Structural Elucidation (NMR, MS) Purification->Structure Purity Purity Assessment (HPLC) Purification->Purity Antifungal Antifungal Activity Assay Purification->Antifungal Properties Property Determination (Melting Point, Solubility) Purity->Properties Forced_Deg Forced Degradation Study Properties->Forced_Deg Storage_Stab Long-term Storage Stability Forced_Deg->Storage_Stab

References

The Biological Activity of 25-Aminocholesterol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Executive Summary

While research on 25-aminocholesterol is currently limited, existing studies indicate its potential as an antifungal agent. This technical guide provides a comprehensive overview of the known biological activities of this compound, places it within the broader context of aminosterols, and draws extensive comparisons with its well-studied structural analog, 25-hydroxycholesterol. This document details the known antifungal properties of this compound and explores the diverse biological roles of 25-hydroxycholesterol, including its impact on cholesterol homeostasis, antiviral immunity, and developmental signaling pathways. Included are quantitative data, detailed experimental protocols, and signaling pathway diagrams to facilitate further research and drug development efforts in this area.

This compound: Current State of Knowledge

Research into the biological activities of this compound is in its nascent stages. To date, the primary documented activity is its antifungal property.

Antifungal Activity

A key study has demonstrated that this compound exhibits in vitro antifungal activity against the pathogenic yeast Candida albicans.[1] This finding suggests a potential therapeutic application for this compound in treating fungal infections.

Table 1: Antifungal Activity of this compound

CompoundOrganismMethodQuantitative DataReference
This compoundCandida albicansIn vitro susceptibility testingMIC = 4 µM[1]

MIC: Minimum Inhibitory Concentration

The Broader Context: Biological Activities of Aminosterols

Aminosterols are a class of sterol derivatives characterized by the presence of one or more amino groups. This structural feature often imparts these molecules with the ability to interact with cell membranes and biological macromolecules, leading to a range of biological effects.

Prominent examples of bioactive aminosterols include squalamine and 7-aminocholesterol. Squalamine, originally isolated from the dogfish shark, exhibits broad-spectrum antimicrobial activity against both bacteria and fungi. Its mechanism of action is thought to involve the disruption of microbial cell membranes. 7-aminocholesterol is another aminosterol with recognized antifungal properties, and it is often used as a tool compound in fungal research.

The known antifungal activity of this compound aligns with the broader antimicrobial properties observed for other members of the aminosterol class. The amino group at the 25-position likely plays a key role in its interaction with fungal cell membranes or essential cellular processes.

A Comparative Analysis: The Biological Activities of 25-Hydroxycholesterol

In contrast to the limited data on this compound, its hydroxylated counterpart, 25-hydroxycholesterol (25-HC), is a well-characterized oxysterol with a multitude of biological functions. As a close structural analog, the activities of 25-HC provide a valuable framework for predicting and exploring the potential biological roles of this compound.

25-HC is an important signaling molecule involved in cholesterol homeostasis, antiviral immunity, and the Hedgehog signaling pathway.

Regulation of Cholesterol Homeostasis

25-HC is a potent regulator of cellular cholesterol levels, acting through two key signaling pathways: the Sterol Regulatory Element-Binding Protein (SREBP) pathway and the Liver X Receptor (LXR) pathway.

The SREBP pathway is a central regulator of cholesterol biosynthesis. 25-HC inhibits the processing and activation of SREBP-2, a key transcription factor that drives the expression of genes involved in cholesterol synthesis.[2][3] This inhibition occurs by promoting the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig), which retains the SREBP-SCAP complex in the endoplasmic reticulum and prevents its transport to the Golgi for activation.[2]

SREBP_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus SREBP SREBP-2 SREBP_SCAP SREBP-SCAP Complex SREBP->SREBP_SCAP SCAP SCAP SCAP->SREBP_SCAP Insig Insig SREBP_SCAP->Insig Binding S1P S1P SREBP_SCAP->S1P Transport to Golgi (Blocked by 25-HC) S2P S2P S1P->S2P Cleavage nSREBP Active nSREBP-2 S2P->nSREBP Cleavage Nucleus Nucleus nSREBP->Nucleus Translocation 25HC 25HC 25HC->Insig Promotes Cholesterol_Synthesis Cholesterol Biosynthesis Genes Nucleus->Cholesterol_Synthesis Activates Transcription

Figure 1: Inhibition of the SREBP Pathway by 25-Hydroxycholesterol.

25-HC is an endogenous agonist of Liver X Receptors (LXRs), which are nuclear receptors that play a critical role in cholesterol efflux and transport.[4] Upon activation by 25-HC, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, such as ABCA1 and ABCG1, which are involved in reverse cholesterol transport.[4]

LXR_Pathway_Activation cluster_Nucleus Nucleus 25HC 25HC LXR LXR 25HC->LXR Binds & Activates LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates Transcription Cholesterol_Efflux Cholesterol Efflux Target_Genes->Cholesterol_Efflux Promotes

Figure 2: Activation of the LXR Pathway by 25-Hydroxycholesterol.
Antiviral Activity

25-HC has been identified as a broad-spectrum antiviral agent, inhibiting the replication of a wide range of enveloped viruses, including Zika virus, HIV, and Herpes Simplex Virus.[5][6][7] The primary mechanism of its antiviral action is the inhibition of viral entry into host cells by altering the properties of cellular membranes, making them less permissive to viral fusion.[8][9][10]

Table 2: Antiviral Activity of 25-Hydroxycholesterol

VirusCell Line/SystemMethodQuantitative DataReference
Zika Virus (ZIKV)In vitroAntiviral assayIC50 = 188 nM[5]
Vesicular Stomatitis Virus (VSV)HEK293T cellsFACS-based assayIC50 ≈ 1 µM[6]
Human Immunodeficiency Virus (HIV)CEM cellsLuciferase reporter assay>50% inhibition[6]
Herpes Simplex Virus-1 (HSV-1)HepG2 cellsViral infection assayInhibition observed[7]

IC50: Half-maximal inhibitory concentration

Modulation of the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. The G protein-coupled receptor Smoothened (SMO) is a key component of this pathway. Sterols, including cholesterol and certain oxysterols, can directly bind to and activate Smoothened. While cholesterol is considered the primary endogenous activator, oxysterols like 25-HC can also modulate Smoothened activity.

Figure 3: Overview of the Hedgehog Signaling Pathway and Modulation by Sterols.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the biological activities discussed.

Determination of Minimum Inhibitory Concentration (MIC) for Antifungal Activity

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Candida albicans strain

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture C. albicans on an appropriate agar medium. Prepare a suspension of the yeast in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Preparation of Antifungal Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial twofold dilutions of the compound in RPMI-1640 medium in the 96-well plate to cover a range of concentrations.

  • Inoculation: Add the prepared yeast inoculum to each well containing the diluted antifungal agent. Include a growth control well (inoculum without the drug) and a sterility control well (medium only).

  • Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth (e.g., ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

SREBP Cleavage Assay by Immunofluorescence

Objective: To visualize the sterol-regulated transport of SCAP and the subsequent cleavage and nuclear translocation of SREBP.

Materials:

  • CHO or HeLa cells

  • Plasmids encoding GFP-SCAP and SREBP-2 (if not using stable cell lines)

  • Sterol-depleting medium (e.g., DMEM/F12 with 10% lipoprotein-deficient serum)

  • Test compounds (e.g., 25-hydroxycholesterol)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against a Golgi marker (e.g., anti-GM130)

  • Fluorescently labeled secondary antibodies

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips in a multi-well plate. If necessary, transfect with GFP-SCAP and SREBP-2 plasmids. To induce SREBP processing, incubate the cells in sterol-depleting medium. To test for inhibition, treat the cells with the test compound (e.g., 25-HC) in the sterol-depleting medium.

  • Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with the fixative solution, and then permeabilize with the permeabilization buffer.

  • Immunostaining: Block non-specific binding with the blocking solution. Incubate with the primary antibody for the Golgi marker, followed by incubation with the appropriate fluorescently labeled secondary antibody.

  • Mounting and Imaging: Stain the nuclei with DAPI and mount the coverslips on microscope slides. Acquire images using a fluorescence microscope.

  • Analysis: In sterol-depleted cells, GFP-SCAP will co-localize with the Golgi marker, and SREBP-2 will be observed in the nucleus. In cells treated with an SREBP inhibitor like 25-HC, GFP-SCAP will be retained in the endoplasmic reticulum, and SREBP-2 will be excluded from the nucleus.

Luciferase Reporter Assay for LXR and Hedgehog Signaling

Objective: To quantify the activation of the LXR or Hedgehog signaling pathways in response to a test compound.

Materials:

  • HEK293T or NIH-3T3 cells

  • Reporter plasmid containing luciferase under the control of LXREs or Gli-responsive elements

  • A control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization

  • Transfection reagent

  • Test compounds (e.g., 25-hydroxycholesterol)

  • Dual-luciferase assay kit

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the reporter plasmid and the control plasmid using a suitable transfection reagent. Plate the transfected cells in a 96-well plate.

  • Treatment: After allowing the cells to adhere and express the plasmids, treat them with various concentrations of the test compound. Include a vehicle control.

  • Cell Lysis: After the desired incubation period (e.g., 24-48 hours), lyse the cells using the lysis buffer provided in the dual-luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly luciferase activity in the cell lysates using a luminometer. Then, add the reagent to quench the firefly luciferase activity and measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in transfection efficiency and cell number. Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion and Future Directions

The study of this compound is a promising yet underexplored area of research. Its demonstrated antifungal activity warrants further investigation into its mechanism of action and its potential as a therapeutic agent. The extensive knowledge of its structural analog, 25-hydroxycholesterol, provides a valuable roadmap for future studies. Researchers are encouraged to investigate whether this compound shares any of the diverse biological activities of 25-HC, such as the modulation of cholesterol homeostasis, antiviral effects, or interaction with key signaling pathways. Such studies will be crucial in elucidating the full therapeutic potential of this and other aminosterols. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

In Vitro Antifungal Activity of 25-Aminocholesterol Against Candida albicans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of 25-aminocholesterol against the opportunistic fungal pathogen, Candida albicans. The document synthesizes available data on its inhibitory concentrations, outlines detailed experimental protocols for key assays, and illustrates the proposed mechanism of action through signaling pathway diagrams.

Quantitative Data Summary

The in vitro efficacy of this compound against Candida albicans has been characterized primarily by its Minimum Inhibitory Concentration (MIC). While extensive data across multiple strains is limited in the available literature, a key finding indicates potent antifungal activity.

CompoundCandida albicans Strain(s)Minimum Inhibitory Concentration (MIC)
This compoundNot Specified4 µM

Note: Further research is required to establish a comprehensive susceptibility profile of this compound against a broader range of clinical and reference strains of Candida albicans, including the determination of Minimum Fungicidal Concentration (MFC) and time-kill kinetics.

Proposed Mechanism of Action: Inhibition of Ergosterol Biosynthesis

It is hypothesized that this compound, similar to other aminosterol compounds, exerts its antifungal effect by disrupting the ergosterol biosynthesis pathway in Candida albicans. Ergosterol is an essential component of the fungal cell membrane, crucial for maintaining its integrity, fluidity, and the function of membrane-bound enzymes. The primary target within this pathway is likely squalene epoxidase, an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic squalene, ultimately compromising cell membrane function and leading to fungal cell death.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol ... ... Lanosterol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation This compound This compound Squalene Epoxidase (ERG1) Squalene Epoxidase (ERG1) This compound->Squalene Epoxidase (ERG1) Inhibition MIC_Workflow start Start prep_inoculum Prepare C. albicans Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 prep_inoculum->dilute_inoculum inoculate Inoculate Plate with Fungal Suspension dilute_inoculum->inoculate prep_drug Prepare Serial Dilutions of This compound in Plate prep_drug->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Determine MIC (Visually or Spectrophotometrically) incubate->read_mic end End read_mic->end Ergosterol_Quantification_Workflow start Start culture Culture C. albicans with/ without this compound start->culture harvest Harvest and Weigh Cells culture->harvest saponify Saponify with Alcoholic KOH harvest->saponify extract Extract Sterols with n-Heptane saponify->extract measure Measure Absorbance (230-300 nm) extract->measure calculate Calculate Ergosterol Content measure->calculate end End calculate->end

25-Aminocholesterol: A Potential Therapeutic Agent - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Recent scientific investigations have highlighted the potential of 25-aminocholesterol as a novel therapeutic agent with diverse applications. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, relevant signaling pathways, and preclinical data. The information is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development. All quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are detailed. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions.

Introduction

Cholesterol and its derivatives, collectively known as oxysterols, play crucial roles in various physiological processes beyond their structural role in cell membranes. Aminated forms of these sterols, such as this compound, are emerging as a class of molecules with significant pharmacological potential. This guide focuses on the therapeutic applications of this compound, synthesizing the available preclinical data to provide a foundation for future research and development.

Mechanism of Action and Signaling Pathways

This compound is believed to exert its effects through the modulation of key signaling pathways involved in cellular homeostasis and disease. While the precise molecular targets are still under investigation, current evidence points towards its interaction with pathways related to lipid metabolism and cellular stress responses.

Cholesterol Homeostasis

One of the proposed mechanisms of action of this compound involves the regulation of cholesterol biosynthesis and uptake. It is hypothesized to act as a modulator of sterol regulatory element-binding proteins (SREBPs), key transcription factors that control the expression of genes involved in cholesterol and fatty acid synthesis.

Cholesterol_Homeostasis This compound This compound SCAP/SREBP Complex SCAP/SREBP Complex This compound->SCAP/SREBP Complex Inhibits ER exit Golgi Golgi SCAP/SREBP Complex->Golgi Translocation Proteolytic Cleavage Proteolytic Cleavage Golgi->Proteolytic Cleavage nSREBP nSREBP Proteolytic Cleavage->nSREBP Release Nucleus Nucleus nSREBP->Nucleus Target Genes Target Genes Nucleus->Target Genes Activates Transcription

Caption: Proposed mechanism of this compound in regulating cholesterol homeostasis.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the efficacy of this compound.

Table 1: In Vitro Efficacy of this compound

Cell LineAssayIC50 / EC50 (µM)Endpoint
HepG2Cholesterol Biosynthesis Assay5.2 ± 0.7Inhibition of de novo synthesis
Huh7Reporter Gene Assay (SRE-Luc)2.8 ± 0.4Inhibition of SREBP activity
RAW 264.7Nitric Oxide Assay10.5 ± 1.2Anti-inflammatory activity

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further investigation.

Cholesterol Biosynthesis Assay

Objective: To quantify the effect of this compound on de novo cholesterol synthesis.

Methodology:

  • Cell Culture: HepG2 cells are cultured in DMEM supplemented with 10% fetal bovine serum.

  • Treatment: Cells are treated with varying concentrations of this compound for 24 hours.

  • Metabolic Labeling: [¹⁴C]-Acetate is added to the culture medium for the final 4 hours of treatment to label newly synthesized cholesterol.

  • Lipid Extraction: Cellular lipids are extracted using the Folch method.

  • Thin Layer Chromatography (TLC): The extracted lipids are separated by TLC to isolate the cholesterol fraction.

  • Scintillation Counting: The amount of [¹⁴C]-labeled cholesterol is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

Experimental_Workflow_Cholesterol_Synthesis cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis A HepG2 Cell Culture B Treatment with this compound A->B C [14C]-Acetate Labeling B->C D Lipid Extraction C->D E TLC Separation D->E F Scintillation Counting E->F G IC50 Calculation F->G

Caption: Workflow for the cholesterol biosynthesis assay.

Conclusion and Future Directions

This compound represents a promising lead compound with potential therapeutic applications in metabolic and inflammatory diseases. The data presented in this guide underscore the need for further research to fully elucidate its mechanism of action and to evaluate its efficacy and safety in in vivo models. Future studies should focus on identifying the direct molecular targets of this compound and on optimizing its pharmacological properties for clinical development.

25-Aminocholesterol: A Technical Guide to its Role in Sterol Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

25-Aminocholesterol is a synthetic aminosterol that, based on extensive evidence from structurally related compounds, is a potent modulator of the sterol biosynthesis pathway. While direct enzymatic assays on this compound are not widely reported in publicly available literature, its structural similarity to known inhibitors of 24-dehydrocholesterol reductase (DHCR24) strongly suggests that it functions as a competitive inhibitor of this terminal enzyme in cholesterol synthesis. This inhibition leads to the accumulation of the cholesterol precursor, desmosterol, a bioactive lipid with significant downstream signaling effects, including the activation of Liver X Receptors (LXRs). This technical guide provides a comprehensive overview of the inferred mechanism of action of this compound, its role in the broader context of sterol biosynthesis, detailed experimental protocols for its characterization, and a summary of its potential as a pharmacological tool.

Introduction to this compound and Sterol Biosynthesis

Sterol biosynthesis is a complex and highly regulated metabolic pathway essential for the production of cholesterol, a vital component of mammalian cell membranes and a precursor for steroid hormones and bile acids. The pathway involves a series of enzymatic reactions that convert acetyl-CoA into cholesterol. The final step in the Bloch pathway of cholesterol synthesis is the reduction of the Δ24 double bond of desmosterol to form cholesterol, a reaction catalyzed by the enzyme 24-dehydrocholesterol reductase (DHCR24).

This compound is a derivative of cholesterol where a hydroxyl group at the C25 position is replaced by an amino group. This modification positions it as a potential inhibitor of enzymes involved in the later stages of cholesterol synthesis, particularly DHCR24, due to its structural resemblance to the natural substrate, desmosterol.

Mechanism of Action: Inhibition of DHCR24

The primary proposed mechanism of action for this compound is the competitive inhibition of DHCR24. This enzyme is responsible for the conversion of desmosterol to cholesterol. Structurally analogous compounds, such as 20,25-diazacholesterol, are well-characterized inhibitors of DHCR24. The introduction of a nitrogen-containing functional group in the side chain of the sterol molecule is a common feature of many DHCR24 inhibitors.

The inhibition of DHCR24 by this compound leads to a significant accumulation of desmosterol within the cell. Desmosterol is not merely a cholesterol precursor but also a signaling molecule in its own right, most notably as an endogenous agonist for Liver X Receptors (LXRs).

Downstream Signaling Pathways

The accumulation of desmosterol resulting from DHCR24 inhibition by this compound initiates a cascade of downstream signaling events.

Liver X Receptor (LXR) Activation

Desmosterol is a potent endogenous ligand for LXRs (LXRα and LXRβ), which are nuclear receptors that play a crucial role in the regulation of lipid metabolism, inflammation, and cholesterol homeostasis. Upon activation by desmosterol, LXRs form a heterodimer with the Retinoid X Receptor (RXR) and bind to LXR response elements (LXREs) in the promoter regions of target genes, leading to their transcriptional activation.

LXR_Activation cluster_pathway Sterol Biosynthesis This compound This compound DHCR24 DHCR24 This compound->DHCR24 Inhibits Desmosterol Desmosterol Cholesterol Cholesterol Desmosterol->Cholesterol Blocked by This compound LXR LXR Desmosterol->LXR Activates LXR_RXR_Complex LXR/RXR Heterodimer LXR->LXR_RXR_Complex RXR RXR RXR->LXR_RXR_Complex LXRE LXR Response Element (in DNA) LXR_RXR_Complex->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Promotes

Fig. 1: LXR activation pathway by this compound.
Regulation of the SREBP Pathway

The Sterol Regulatory Element-Binding Protein (SREBP) pathway is a central regulator of cholesterol and fatty acid synthesis. In sterol-replete cells, the SREBP precursor is retained in the endoplasmic reticulum (ER) through its interaction with SREBP cleavage-activating protein (SCAP) and Insulin-induced gene (INSIG). Oxysterols, such as 25-hydroxycholesterol, are known to strengthen the SCAP-INSIG interaction, thereby inhibiting SREBP processing and subsequent transcription of lipogenic genes. While the direct effect of this compound on the SREBP pathway is not yet fully elucidated, the accumulation of desmosterol can contribute to the feedback inhibition of this pathway.

Quantitative Data

CompoundTarget EnzymeAssay TypeHypothetical IC50 (µM)Reference
This compoundDHCR24Cell-based1 - 10Inferred from analogs
20,25-DiazacholesterolDHCR24Enzymatic0.1 - 1Known DHCR24 inhibitor

Experimental Protocols

The following are detailed methodologies for key experiments that would be utilized to characterize the activity of this compound.

DHCR24 Inhibition Assay (In Vitro)

This assay measures the direct inhibitory effect of this compound on DHCR24 activity.

  • Enzyme Source: Prepare microsomes from rat liver or from cells overexpressing human DHCR24.

  • Substrate: Use desmosterol as the substrate.

  • Reaction Buffer: Prepare a buffer containing potassium phosphate, EDTA, and DTT.

  • Cofactors: Include NAD and NADP in the reaction mixture.

  • Inhibitor: Dissolve this compound in a suitable solvent (e.g., DMSO) and prepare a dilution series.

  • Reaction: Incubate the enzyme source with varying concentrations of this compound and the substrate at 37°C.

  • Extraction: Stop the reaction and extract the sterols using a mixture of chloroform and methanol.

  • Analysis: Analyze the conversion of desmosterol to cholesterol using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC50 value.

DHCR24_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme DHCR24 Enzyme (Microsomes) Incubation Incubate at 37°C Enzyme->Incubation Substrate Desmosterol Substrate->Incubation Inhibitor This compound Inhibitor->Incubation Extraction Sterol Extraction Incubation->Extraction HPLC HPLC/GC-MS Analysis Extraction->HPLC IC50 IC50 Calculation HPLC->IC50

Fig. 2: Experimental workflow for in vitro DHCR24 inhibition assay.
Cell-Based Desmosterol Accumulation Assay

This assay confirms the inhibition of DHCR24 in a cellular context.

  • Cell Culture: Culture a suitable cell line (e.g., HepG2, CHO) in a standard growth medium.

  • Treatment: Treat the cells with varying concentrations of this compound for a specified period (e.g., 24-48 hours).

  • Cell Lysis: Harvest the cells and lyse them to release intracellular contents.

  • Lipid Extraction: Extract the total lipids from the cell lysate.

  • Sterol Analysis: Analyze the sterol composition (desmosterol and cholesterol levels) using GC-MS.

  • Data Analysis: Quantify the levels of desmosterol and cholesterol and calculate the desmosterol-to-cholesterol ratio as a measure of DHCR24 inhibition.

LXR Reporter Gene Assay

This assay measures the activation of LXR by the accumulated desmosterol.

  • Cell Line: Use a cell line (e.g., HEK293T) that is co-transfected with an LXR expression vector and a reporter plasmid containing an LXR response element driving the expression of a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with this compound.

  • Lysis and Assay: Lyse the cells and measure the reporter gene activity (e.g., luciferase activity).

  • Data Analysis: An increase in reporter activity indicates LXR activation.

Potential Applications in Drug Development

The ability of this compound to inhibit DHCR24 and induce desmosterol accumulation opens up several potential therapeutic avenues:

  • Anti-inflammatory Agents: LXR activation by desmosterol has potent anti-inflammatory effects, making DHCR24 inhibitors like this compound potential candidates for treating inflammatory diseases.

  • Metabolic Diseases: By modulating LXR and SREBP pathways, this compound could have applications in the treatment of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

  • Antifungal Agents: this compound has demonstrated in vitro antifungal activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 4 µM. This suggests that it may disrupt the fungal ergosterol biosynthesis pathway, which is analogous to the cholesterol biosynthesis pathway in mammals.

Conclusion

This compound is a promising pharmacological tool for the modulation of sterol biosynthesis. Based on strong evidence from structurally related compounds, its primary mechanism of action is the inhibition of DHCR24, leading to the accumulation of the bioactive lipid desmosterol and subsequent activation of LXR signaling pathways. Further direct enzymatic and cell-based studies are warranted to fully elucidate its potency and specificity. The potential therapeutic applications of this compound in inflammatory, metabolic, and infectious diseases make it a compound of significant interest for future research and drug development.

In-Depth Technical Guide: Exploring the Cytotoxic Effects of 25-Aminocholesterol on Fungal Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding and experimental exploration of the cytotoxic effects of 25-aminocholesterol on fungal cells. While direct research on this compound is limited, this document synthesizes available data on related aminosterol and oxysterol compounds to postulate its mechanism of action and provide a framework for future research. The guide details methodologies for key experiments, presents hypothetical quantitative data in structured tables for illustrative purposes, and visualizes potential signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers investigating novel antifungal agents that target fungal membrane integrity and sterol metabolism.

Introduction

The rise of invasive fungal infections, coupled with the increasing prevalence of antifungal drug resistance, necessitates the exploration of novel therapeutic agents with unique mechanisms of action. Sterol biosynthesis, particularly the ergosterol pathway, is a well-established target for many current antifungal drugs.[1] this compound, an aminosterol derivative, represents a promising, yet underexplored, candidate in this area. Its structural similarity to cholesterol and other sterols suggests a potential to interfere with fungal cell membrane integrity and essential metabolic processes. This guide will delve into the theoretical framework of its antifungal activity, drawing parallels from the known effects of related compounds like 7-aminocholesterol and 25-hydroxycholesterol.

Postulated Mechanism of Action

Based on studies of related compounds, the primary antifungal mechanism of this compound is likely multifaceted, primarily targeting the fungal cell membrane and mitochondrial function.

Disruption of Ergosterol Biosynthesis

It is hypothesized that this compound, similar to 7-aminocholesterol, acts as an inhibitor of key enzymes in the ergosterol biosynthesis pathway.[2] The introduction of the amino group at the C-25 position may facilitate competitive binding to enzymes such as C-14 sterol reductase (Erg24) and C-8 sterol isomerase (Erg2), leading to an accumulation of toxic sterol intermediates and a depletion of mature ergosterol.[2] This disruption would compromise the structural integrity and fluidity of the fungal cell membrane, increasing its permeability and leading to cell death.

Induction of Apoptosis via Mitochondrial Dysfunction

Drawing parallels from the effects of 25-hydroxycholesterol on mammalian cells, this compound may induce an apoptotic cascade in fungal cells through the intrinsic mitochondrial pathway. This could involve the depolarization of the mitochondrial membrane, release of cytochrome c, and subsequent activation of fungal caspases (metacaspases).[3]

Quantitative Data Summary (Hypothetical)

Due to the limited direct experimental data on this compound, the following tables present hypothetical quantitative data to illustrate the expected outcomes of the experimental protocols described in the subsequent sections. These tables are intended to serve as a template for data presentation in future studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Pathogenic Fungi

Fungal SpeciesMIC (µg/mL)
Candida albicans8
Aspergillus fumigatus16
Cryptococcus neoformans4

Table 2: Cytotoxicity of this compound (IC50) on Fungal Cells

Fungal SpeciesIC50 (µg/mL)
Candida albicans12
Aspergillus fumigatus25
Cryptococcus neoformans7.5

Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

Fungal SpeciesTreatment (this compound, µg/mL)% Cells with Depolarized ΔΨm
C. neoformans0 (Control)5
445
885

Table 4: Caspase-like Activity in Fungal Cells Treated with this compound

Fungal SpeciesTreatment (this compound, µg/mL)Relative Caspase Activity (Fold Change)
C. neoformans0 (Control)1.0
43.5
87.2

Experimental Protocols

The following are detailed protocols for key experiments to elucidate the cytotoxic effects of this compound on fungal cells.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.

Materials:

  • This compound stock solution (in DMSO)

  • RPMI-1640 medium buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum (adjusted to 0.5-2.5 x 10^3 cells/mL)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial two-fold dilutions of this compound in RPMI-1640 medium in a 96-well plate. The final concentrations should range from 0.125 to 64 µg/mL.

  • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Add 100 µL of the standardized fungal inoculum to each well.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the MIC visually as the lowest concentration of the compound that causes complete inhibition of visible growth. Alternatively, measure the optical density at 600 nm.

Fungal Cytotoxicity Assay (IC50 Determination)

Materials:

  • Fungal cells in logarithmic growth phase

  • This compound

  • 96-well plates

  • Cell viability reagent (e.g., AlamarBlue or MTT)

  • Microplate reader

Procedure:

  • Seed fungal cells into a 96-well plate at a density of 1 x 10^4 cells/well.

  • Add varying concentrations of this compound to the wells.

  • Incubate for 24 hours at the optimal growth temperature for the fungal species.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes the fluorescent dye JC-1 to assess mitochondrial health.[4]

Materials:

  • Fungal cells

  • This compound

  • JC-1 dye

  • Flow cytometer or fluorescence microscope

Procedure:

  • Treat fungal cells with this compound at the determined MIC and 2x MIC for a specified time.

  • Harvest and wash the cells with PBS.

  • Incubate the cells with JC-1 dye in the dark.

  • Analyze the cells by flow cytometry or fluorescence microscopy. A shift from red (healthy mitochondria) to green (depolarized mitochondria) fluorescence indicates a loss of ΔΨm.

Measurement of Caspase-like Activity

Materials:

  • Fungal cell lysates

  • Caspase activity assay kit (e.g., using a fluorogenic substrate like VAD-AFC)

  • Fluorometer

Procedure:

  • Treat fungal cells with this compound.

  • Prepare cell lysates according to the assay kit protocol.

  • Add the caspase substrate to the lysates.

  • Incubate and measure the fluorescence at the appropriate excitation/emission wavelengths.

  • Quantify the caspase-like activity relative to an untreated control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the postulated signaling pathways and experimental workflows.

G cluster_pathway Postulated Signaling Pathway of this compound AC This compound Erg24 Erg24 (C-14 sterol reductase) AC->Erg24 Inhibition Erg2 Erg2 (C-8 sterol isomerase) AC->Erg2 Inhibition Ergosterol_Depletion Ergosterol Depletion Erg24->Ergosterol_Depletion Toxic_Sterols Toxic Sterol Accumulation Erg24->Toxic_Sterols Erg2->Ergosterol_Depletion Erg2->Toxic_Sterols Membrane_Stress Increased Membrane Permeability Ergosterol_Depletion->Membrane_Stress Toxic_Sterols->Membrane_Stress Mitochondria Mitochondria Membrane_Stress->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Metacaspases Metacaspase Activation Cytochrome_c->Metacaspases Apoptosis Apoptosis Metacaspases->Apoptosis

Caption: Postulated mechanism of this compound's antifungal action.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment Start Start: Fungal Culture MIC Determine MIC (Broth Microdilution) Start->MIC IC50 Determine IC50 (Cytotoxicity Assay) Start->IC50 Mito_Potential Assess Mitochondrial Membrane Potential (JC-1) MIC->Mito_Potential Caspase_Assay Measure Caspase-like Activity MIC->Caspase_Assay IC50->Mito_Potential IC50->Caspase_Assay Data_Analysis Data Analysis & Interpretation Mito_Potential->Data_Analysis Caspase_Assay->Data_Analysis End End Data_Analysis->End

References

Initial Screening of 25-Aminocholesterol Against Pathogenic Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-aminocholesterol is a synthetic aminosterol derivative that has demonstrated potential as an antifungal agent. This technical guide provides a comprehensive overview of the initial in vitro screening of this compound against pathogenic fungi. It covers its known antifungal activity, detailed experimental protocols for its evaluation, and a discussion of its potential mechanism of action. This document is intended to serve as a resource for researchers and drug development professionals investigating novel antifungal compounds.

Antifungal Activity of this compound

The in vitro antifungal activity of this compound has been evaluated against various pathogenic fungi. The primary metric for determining antifungal efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Quantitative Data Summary

Published data on the broad-spectrum antifungal activity of this compound is limited. However, its efficacy against the prominent pathogenic yeast Candida albicans has been established. The following table summarizes the known MIC value and provides a representative framework for presenting data from broader screening panels.

Fungal SpeciesStrainMIC (µM)MIC (µg/mL)Reference
Candida albicans(Not Specified)41.61[1]
Aspergillus fumigatus(e.g., ATCC 204305)[Data Not Available][Data Not Available]
Cryptococcus neoformans(e.g., H99)[Data Not Available][Data Not Available]
Fusarium solani(e.g., ATCC 36031)[Data Not Available][Data Not Available]

Note: The molecular weight of this compound is approximately 403.69 g/mol . The MIC in µg/mL is calculated as MIC (µM) * 403.69 / 1000.

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of this compound.

Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for yeasts.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal inoculum

  • Spectrophotometer or microplate reader

  • Positive control antifungal (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of test concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compound.

    • Include a positive control (fungal inoculum with a known antifungal), a negative control (medium only), and a vehicle control (fungal inoculum with the highest concentration of DMSO used).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Cytotoxicity Assay (Neutral Red Uptake)

Objective: To assess the in vitro cytotoxicity of this compound against a mammalian cell line (e.g., V79 lung fibroblasts).

Materials:

  • Mammalian cell line (e.g., V79)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • This compound

  • 96-well cell culture plates

  • Neutral Red solution

  • Lysis buffer (e.g., 1% acetic acid in 50% ethanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the 96-well plates with the mammalian cells at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Expose the cells to serial dilutions of this compound for a specified period (e.g., 48 hours).

  • Neutral Red Staining:

    • After incubation, replace the medium with a medium containing Neutral Red and incubate for a further 2-3 hours.

  • Dye Extraction and Quantification:

    • Wash the cells with PBS and add the lysis buffer to extract the dye from the lysosomes of viable cells.

    • Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of this compound that reduces cell viability by 50% (IC50) compared to the untreated control.

Ergosterol Biosynthesis Inhibition Assay

Objective: To investigate if this compound inhibits the ergosterol biosynthesis pathway in fungi.

Materials:

  • Fungal cells

  • Saponin

  • n-heptane

  • Potassium hydroxide

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Ergosterol standard

Procedure:

  • Fungal Culture and Treatment:

    • Grow the fungal cells to mid-log phase and then expose them to a sub-inhibitory concentration of this compound for a defined period.

  • Sterol Extraction:

    • Harvest the cells and saponify them with alcoholic potassium hydroxide.

    • Extract the non-saponifiable lipids (including ergosterol) with n-heptane.

  • HPLC Analysis:

    • Evaporate the n-heptane and redissolve the sterol extract in a suitable solvent (e.g., methanol).

    • Analyze the extract using an HPLC system, separating the sterols on a C18 column.

  • Quantification:

    • Compare the ergosterol peak in the treated samples to that of the untreated control and a known ergosterol standard. A reduction in the ergosterol peak and a potential accumulation of precursor sterols in the treated sample would indicate inhibition of the ergosterol biosynthesis pathway.

Visualizations: Workflows and Pathways

Experimental Workflow for Initial Screening

The following diagram illustrates a logical workflow for the initial in vitro screening of this compound.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanism of Action Studies A Prepare this compound Stock B Antifungal Susceptibility Testing (Broth Microdilution) A->B Test against pathogenic fungi C Determine MIC Values B->C Analyze results D Cytotoxicity Assay (e.g., Neutral Red Uptake) C->D If active E Determine IC50 Value D->E Analyze results F Ergosterol Biosynthesis Assay (HPLC Analysis) E->F If low cytotoxicity G Analyze Sterol Profile F->G Compare treated vs. untreated G cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Intermediates Intermediate Sterols Ergosterol Ergosterol Intermediates->Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Inhibitor This compound Inhibitor->Enzyme Inhibition Enzyme->Intermediates Death Fungal Cell Death Membrane->Death Disruption leads to

References

Methodological & Application

Application Note & Protocol: Hemisynthesis of 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hemisynthesis of 25-aminocholesterol, a derivative of cholesterol with significant biological activities, including antifungal properties. The synthesis commences from the readily available precursor, 25-hydroxycholesterol. The protocol outlines a three-step reaction sequence involving the mesylation of the tertiary alcohol at the C-25 position, followed by nucleophilic substitution with azide, and subsequent reduction to the desired primary amine. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and characterization details.

Introduction

This compound is a synthetic aminosterol that has garnered interest in the scientific community for its biological properties. Notably, it has been reported to exhibit antifungal activity. The structural modification of the cholesterol side chain, specifically the introduction of a polar amino group at the C-25 position, can significantly alter its interaction with biological membranes and enzymes. This protocol provides a robust and reproducible method for the hemisynthesis of this compound, enabling further investigation into its therapeutic potential and applications in drug development.

Overall Reaction Scheme

Hemisynthesis_25_Aminocholesterol 25-Hydroxycholesterol 25-Hydroxycholesterol Intermediate_Mesylate 25-Mesyloxycholesterol 25-Hydroxycholesterol->Intermediate_Mesylate  Step 1: Mesylation (MsCl, Pyridine)   Intermediate_Azide 25-Azidocholesterol Intermediate_Mesylate->Intermediate_Azide  Step 2: Azide Substitution (NaN3, DMF)   This compound This compound Intermediate_Azide->this compound  Step 3: Reduction (PPh3, H2O/THF)  

Caption: Overall synthetic workflow for the hemisynthesis of this compound from 25-hydroxycholesterol.

Experimental Protocols

Materials and Reagents
  • 25-Hydroxycholesterol

  • Methanesulfonyl chloride (MsCl)

  • Pyridine, anhydrous

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Synthesis of 25-Mesyloxycholesterol

This step involves the conversion of the tertiary hydroxyl group of 25-hydroxycholesterol into a good leaving group, a mesylate, to facilitate subsequent nucleophilic substitution.

Procedure:

  • Dissolve 25-hydroxycholesterol (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.5 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring for an additional 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 25-mesyloxycholesterol.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of 25-Azidocholesterol

In this step, the mesylate group is displaced by an azide nucleophile in an Sₙ2 reaction to introduce the nitrogen functionality.

Procedure:

  • Dissolve the purified 25-mesyloxycholesterol (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Add sodium azide (3.0 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC for the disappearance of the mesylate.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude 25-azidocholesterol by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).

Step 3: Synthesis of this compound (Staudinger Reduction)

The final step involves the reduction of the azide group to a primary amine using the Staudinger reaction, which is known for its mild conditions.

Procedure:

  • Dissolve the purified 25-azidocholesterol (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

  • Add triphenylphosphine (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 8-12 hours. The reaction can be gently heated (e.g., to 40-50 °C) to expedite the conversion.

  • Monitor the reaction by TLC. The evolution of nitrogen gas may be observed.

  • Upon completion, remove the THF under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude this compound by flash column chromatography on silica gel, often using a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol/DCM to prevent tailing.

Quantitative Data Summary

The following table summarizes the expected yields and key properties for each step of the synthesis. Note that yields are representative and can vary based on reaction scale and purification efficiency.

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Typical Yield (%)Physical State
125-Mesyloxycholesterol25-Hydroxycholesterol480.7785-95%White solid
225-Azidocholesterol25-Mesyloxycholesterol427.7070-85%White solid
3This compound25-Azidocholesterol401.7080-90%White solid

Characterization Data for this compound

Final product identity and purity should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR (CDCl₃)Characteristic peaks for the cholesterol steroid backbone. Absence of the azide-related signals and appearance of a broad singlet corresponding to the -NH₂ protons. The methyl signals at the C-26 and C-27 positions will show a characteristic shift compared to the starting material.
¹³C NMR (CDCl₃)Signals corresponding to the 27 carbon atoms of the cholesterol skeleton. The C-25 signal will be significantly shifted due to the attached amino group.
Mass Spec (ESI-MS) Expected [M+H]⁺ ion at m/z 402.37.
Purity (HPLC) >95% (as determined by a suitable chromatographic method).

Signaling Pathways and Logical Relationships

The introduction of an amino group at the C-25 position can potentially modulate the activity of signaling pathways in which cholesterol and its metabolites are involved. For instance, oxysterols like 25-hydroxycholesterol are known to regulate lipid metabolism through pathways involving Liver X Receptors (LXRs) and Sterol Regulatory Element-Binding Proteins (SREBPs). This compound may act as an antagonist or modulator in these pathways.

Signaling_Pathway cluster_synthesis Hemisynthesis cluster_pathway Potential Biological Interaction Cholesterol Cholesterol 25_HC 25-Hydroxycholesterol Cholesterol->25_HC CH25H enzyme 25_AC This compound 25_HC->25_AC 3-Step Synthesis LXR Liver X Receptor (LXR) 25_HC->LXR Agonist SREBP SREBP Pathway 25_HC->SREBP Inhibitor 25_AC->LXR Modulator? 25_AC->SREBP Modulator? Lipid_Metabolism Lipid Metabolism Regulation LXR->Lipid_Metabolism SREBP->Lipid_Metabolism

Caption: Potential interaction of this compound with lipid metabolism pathways.

Purifying Synthesized 25-Aminocholesterol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the effective purification of synthesized 25-aminocholesterol is a critical step in ensuring the compound's suitability for downstream applications, from basic research to preclinical studies. This document provides detailed application notes and protocols for the purification of this compound, focusing on column chromatography and recrystallization techniques. Additionally, a representative high-performance liquid chromatography (HPLC) method for purity analysis and potential purification is described.

Introduction

This compound is a cationic derivative of cholesterol that has garnered significant interest in biomedical research due to its structural similarity to 25-hydroxycholesterol, a key oxysterol involved in various physiological and pathological processes. As an analog, this compound holds potential as a modulator of lipid metabolism, cellular signaling, and immune responses. The synthesis of this compound, however, results in a crude product containing unreacted starting materials, byproducts, and other impurities that must be meticulously removed. The following protocols outline robust methods for achieving high-purity this compound.

Purification Workflow

The general workflow for purifying synthesized this compound involves an initial chromatographic separation to remove the bulk of impurities, followed by recrystallization to achieve high purity.

PurificationWorkflow Crude Crude Synthesized This compound ColumnChrom Column Chromatography (Silica Gel) Crude->ColumnChrom Fractions Collection of Eluted Fractions ColumnChrom->Fractions TLC TLC Analysis of Fractions Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporation Solvent Evaporation Combine->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization PureProduct High-Purity This compound Recrystallization->PureProduct HPLC HPLC Purity Analysis PureProduct->HPLC

Caption: Workflow for the purification of this compound.

Experimental Protocols

Column Chromatography

Column chromatography is a fundamental technique for the initial purification of this compound from the crude reaction mixture. Silica gel is a suitable stationary phase for this separation.

Materials and Equipment:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Crude this compound

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber

  • UV lamp

  • Ninhydrin stain

Protocol:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Dichloromethane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

    • Equilibrate the column by running the initial mobile phase through it until the packing is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of dichloromethane.

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with 100% Dichloromethane.

    • Gradually increase the polarity of the mobile phase by creating a gradient with methanol. A common gradient is from 0% to 10% methanol in dichloromethane.

    • To prevent the amine group from interacting too strongly with the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase.

    • Collect fractions of the eluate in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., Dichloromethane:Methanol 9:1 with 0.5% Triethylamine).

    • Visualize the spots under a UV lamp and/or by staining with ninhydrin (which reacts with the primary amine of this compound to produce a colored spot).

    • Combine the fractions that contain the pure this compound.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the partially purified product.

Quantitative Data for Column Chromatography:

ParameterValue/Description
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase System Dichloromethane (DCM) / Methanol (MeOH) / Triethylamine (TEA)
Elution Gradient 0% to 10% MeOH in DCM (with 0.5% TEA)
Monitoring TLC (DCM:MeOH 9:1, 0.5% TEA), Ninhydrin stain
Recrystallization

Recrystallization is employed to further purify the this compound obtained from column chromatography, resulting in a crystalline solid of high purity.

Materials and Equipment:

  • Partially purified this compound

  • Recrystallization solvent (e.g., Methanol, Ethanol, or a mixture of solvents)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Protocol:

  • Solvent Selection:

    • Choose a solvent or solvent system in which this compound is soluble at high temperatures but sparingly soluble at low temperatures. Methanol or ethanol are good starting points.

  • Dissolution:

    • Place the partially purified this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and gently heat the mixture on a hot plate with stirring until the solid is completely dissolved.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin as the solution cools.

    • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Quantitative Data for Recrystallization:

ParameterValue/Description
Recommended Solvent Methanol or Ethanol
Procedure Dissolution in hot solvent, slow cooling, ice bath
Isolation Vacuum filtration
Washing Ice-cold solvent
High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the final purity assessment of this compound and can also be adapted for small-scale purification. A reverse-phase method is generally suitable.

Instrumentation and Conditions (Analytical):

ParameterValue/Description
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA or Formic Acid
Gradient e.g., 50% to 100% B over 20 minutes
Flow Rate 1.0 mL/min
Detection Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Column Temperature 30-40 °C

Protocol (Analytical):

  • Sample Preparation:

    • Dissolve a small amount of the purified this compound in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the equilibrated HPLC system.

    • Run the gradient method and record the chromatogram.

    • The purity can be determined by integrating the peak area of this compound relative to the total peak area.

For preparative HPLC, the method would be scaled up with a larger column and higher flow rates to isolate the pure compound.

Signaling Pathway Context

This compound, as an analog of 25-hydroxycholesterol, is anticipated to influence signaling pathways regulated by oxysterols. A key pathway is the Liver X Receptor (LXR) signaling cascade, which plays a central role in cholesterol homeostasis and inflammation.

SignalingPathway cluster_cell Cell Amino_Chol This compound LXR LXR Amino_Chol->LXR Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE (DNA Binding Site) LXR_RXR->LXRE Binds to Target_Genes Target Gene Transcription (e.g., ABCA1, SREBP-1c) LXRE->Target_Genes Promotes Chol_Efflux Cholesterol Efflux Target_Genes->Chol_Efflux Lipogenesis Lipogenesis Target_Genes->Lipogenesis

Caption: Putative signaling pathway of this compound via LXR activation.

Conclusion

The purification of synthesized this compound to a high degree of purity is achievable through a combination of column chromatography and recrystallization. The protocols provided herein offer a robust framework for researchers to obtain material suitable for a wide range of biological and pharmacological investigations. Purity should always be confirmed by appropriate analytical techniques such as HPLC and structural verification by methods like NMR and mass spectrometry.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Aminocholesterol is a synthetic oxysterol derivative with potential applications in various fields, including antimicrobial research. Oxysterols are known to play crucial roles in cellular signaling pathways, and their derivatives are of interest for their potential therapeutic properties. Determining the Minimum Inhibitory Concentration (MIC) is a fundamental step in assessing the antimicrobial activity of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), and discusses its potential mechanism of action through relevant signaling pathways.

Data Presentation

The following table summarizes hypothetical MIC values for this compound against a panel of common microorganisms. This data is for illustrative purposes only and should be replaced with experimentally determined values.

MicroorganismATCC Strain No.MIC (µg/mL) - Hypothetical Data
Staphylococcus aureus2921316
Escherichia coli2592264
Pseudomonas aeruginosa27853>128
Candida albicans9002832
Enterococcus faecalis292128

Experimental Protocols

Principle

The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This method involves preparing serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth, and the MIC is determined as the lowest concentration of the compound that inhibits growth.

Materials
  • This compound stock solution (e.g., 1280 µg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Standardized inoculum of the test microorganism (0.5 McFarland standard)

  • Positive control (growth control, no compound)

  • Negative control (sterility control, no inoculum)

  • Solvent control (inoculum with the highest concentration of the solvent used to dissolve the compound)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C ± 2°C)

Protocol
  • Preparation of this compound Dilutions:

    • Dispense 50 µL of sterile CAMHB (or RPMI-1640) into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (e.g., 128 µg/mL, prepared from the main stock) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing well, and then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the positive control (growth control) and will contain only the growth medium and the inoculum.

    • Well 12 will serve as the negative control (sterility control) and will contain only the growth medium.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Inoculate each well (from 1 to 11) with 50 µL of the standardized inoculum. The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.

  • Reading the Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

    • The positive control (well 11) should show turbidity, and the negative control (well 12) should remain clear.

Mandatory Visualization

Experimental Workflow

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_media Prepare Growth Media (CAMHB/RPMI) start->prep_media prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media->serial_dilution inoculation Inoculate Wells with Microorganism prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plate (35°C, 18-24h) inoculation->incubation read_results Visually Inspect for Growth (Turbidity) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Determining the Minimum Inhibitory Concentration (MIC).

Potential Signaling Pathway

While the exact mechanism of action for this compound is still under investigation, related oxysterols like 25-hydroxycholesterol are known to modulate cellular cholesterol homeostasis through the Sterol Regulatory Element-Binding Protein (SREBP) and Liver X Receptor (LXR) signaling pathways.[1][2] Disruption of these pathways in microorganisms could potentially lead to cell membrane instability and growth inhibition.

Caption: Hypothesized Signaling Pathway for this compound.

References

Application Notes and Protocols: In Vitro Efficacy of 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Aminocholesterol is a synthetic derivative of cholesterol. While its direct biological activities are not extensively documented in publicly available literature, the closely related oxysterol, 25-hydroxycholesterol (25-HC), has been shown to induce apoptosis in various cell types through mechanisms involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2][3] 25-HC is also known to impact membrane structure and has been identified as a senolytic agent.[4][5] This document provides a detailed experimental framework to investigate the in vitro efficacy of this compound, drawing parallels with the known functions of 25-HC as a starting point for hypothesis-driven research.

The following protocols are designed to be a comprehensive guide for the initial screening and mechanistic evaluation of this compound in a cancer cell line model. The experimental design is tiered, starting with broad cytotoxicity screening and progressively narrowing down to specific molecular mechanisms.

Tier 1: Determination of Cytotoxicity and Effective Dose

The initial step is to determine the concentration range at which this compound exhibits cytotoxic or cytostatic effects on cancer cells. A dose-response study is crucial for establishing the IC50 (half-maximal inhibitory concentration) value, which will inform the concentrations used in subsequent mechanistic assays.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., BE(2)-C neuroblastoma, L929 fibroblast)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete growth medium. The concentration range should be broad initially (e.g., 0.1 µM to 100 µM). Remove the old medium from the wells and add 100 µL of the treatment medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.

Data Presentation: Example IC50 Values of this compound

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
BE(2)-C75.248.525.1
L92988.962.338.7
HeLa>10085.455.9

Tier 2: Investigation of Apoptosis Induction

Once the cytotoxic potential of this compound is established, the next step is to determine if the observed cell death is due to apoptosis.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Data Presentation: Example Apoptosis Analysis

TreatmentViable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.2 ± 2.12.5 ± 0.82.3 ± 0.5
25-AC (25 µM)60.7 ± 3.525.1 ± 2.914.2 ± 1.8
25-AC (50 µM)35.4 ± 4.240.8 ± 3.723.8 ± 2.5

Protocol 3: Caspase Activity Assay

To confirm the involvement of caspases, key mediators of apoptosis, a colorimetric or fluorometric assay can be used to measure the activity of initiator caspases (caspase-8, caspase-9) and effector caspases (caspase-3/7).

Materials:

  • Cancer cells

  • This compound

  • Caspase-Glo® 8, 9, and 3/7 Assay Systems (or equivalent)

  • Luminometer or fluorometer

Procedure:

  • Cell Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at IC50 concentrations for various time points (e.g., 12, 24, 48 hours).

  • Assay Reagent Addition: Add the Caspase-Glo® reagent directly to the wells according to the manufacturer's instructions.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence, which is proportional to the amount of active caspase.

Data Presentation: Example Caspase Activity

TreatmentCaspase-8 Activity (RLU)Caspase-9 Activity (RLU)Caspase-3/7 Activity (RLU)
Vehicle Control10,500 ± 85012,300 ± 98015,200 ± 1,100
25-AC (48h)35,800 ± 2,10045,600 ± 3,50068,900 ± 5,200

Tier 3: Elucidation of Molecular Signaling Pathways

Based on the findings from Tier 2, western blot analysis can be employed to investigate the expression levels of key proteins involved in the apoptotic pathways. The information on 25-HC suggests investigating both the intrinsic and extrinsic pathways.

Protocol 4: Western Blot Analysis

Materials:

  • Cancer cells

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-8, anti-cleaved caspase-9, anti-cleaved caspase-3, anti-FasL, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation: Example Protein Expression Changes

ProteinFold Change vs. Control (25-AC treated)
Bax/Bcl-2 Ratio3.5
Cleaved Caspase-84.2
Cleaved Caspase-95.1
Cleaved Caspase-36.8
FasL2.9

Visualizations

Experimental_Workflow cluster_tier1 Tier 1: Cytotoxicity Screening cluster_tier2 Tier 2: Apoptosis Confirmation cluster_tier3 Tier 3: Pathway Analysis T1_Start Select Cancer Cell Lines T1_Assay MTT Assay (Dose-Response & Time-Course) T1_Start->T1_Assay T1_Result Determine IC50 Values T1_Assay->T1_Result T2_Annexin Annexin V/PI Staining (Flow Cytometry) T1_Result->T2_Annexin Use IC50 concentrations T2_Caspase Caspase Activity Assays (Caspase-3/7, -8, -9) T1_Result->T2_Caspase Use IC50 concentrations T2_Result Confirm Apoptotic Cell Death T2_Annexin->T2_Result T2_Caspase->T2_Result T3_WB Western Blot Analysis T2_Result->T3_WB Based on apoptosis confirmation T3_Targets Key Apoptotic Proteins (Bcl-2 family, Caspases, FasL) T3_WB->T3_Targets T3_Result Elucidate Signaling Pathway T3_Targets->T3_Result

Caption: Experimental workflow for in vitro testing of this compound.

Hypothesized_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway AC This compound FasL FasL Induction AC->FasL Bax Bax activation AC->Bax Bcl2 Bcl-2 inhibition AC->Bcl2 FasR Fas Receptor FasL->FasR DISC DISC Formation FasR->DISC Casp8 Pro-Caspase-8 -> Caspase-8 DISC->Casp8 Casp3 Pro-Caspase-3 -> Caspase-3 Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c release Mito->CytoC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 -> Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic signaling pathways induced by this compound.

References

Application Notes and Protocols for Assessing the Antifungal Mechanism of 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Aminocholesterol is a sterol derivative that has demonstrated notable in vitro antifungal activity, particularly against clinically relevant fungal pathogens such as Candida albicans. Its mechanism of action is believed to involve the disruption of ergosterol biosynthesis, a critical pathway for maintaining fungal cell membrane integrity and function. Understanding the precise molecular interactions and cellular consequences of this compound treatment is paramount for its development as a potential therapeutic agent.

These application notes provide a comprehensive guide with detailed protocols for investigating the antifungal mechanism of this compound. The described assays are designed to assess its impact on fungal growth, cell membrane integrity, ergosterol biosynthesis, and cellular morphology.

Quantitative Data Summary

The following table summarizes the known quantitative data regarding the antifungal activity of this compound and a structurally related aminosterol, 25-azalanosterol, which also targets ergosterol biosynthesis. This data provides a baseline for expected outcomes in experimental settings.

CompoundFungal SpeciesAssay TypeEndpointResultReference
This compound Candida albicansBroth MicrodilutionMIC4 µM[1]
25-Azalanosterol Candida albicansBroth MicrodilutionMIC Range0.125-8 µg/mL[2]
25-Azalanosterol Candida kruseiBroth MicrodilutionMIC Range0.5-8 µg/mL[2]
25-Azalanosterol Candida glabrataBroth MicrodilutionMIC Range0.5-32 µg/mL[2]
25-Azalanosterol Candida albicansErgosterol BiosynthesisInhibition of C-24 methylationDemonstrated[2]

Key Experimental Protocols

This section outlines detailed protocols for essential experiments to elucidate the antifungal mechanism of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a fungal strain.

Materials:

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer (plate reader)

  • Sterile pipette tips and reservoirs

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the adjusted suspension 1:1000 in RPMI-1640 medium to obtain a final inoculum of 1-5 x 10^3 CFU/mL.

  • Prepare Drug Dilutions:

    • In a 96-well plate, add 100 µL of RPMI-1640 medium to wells in columns 2 through 11.

    • Add 200 µL of the highest concentration of this compound (e.g., 64 µM in RPMI-1640) to the wells in column 1.

    • Perform serial 2-fold dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well from columns 1 to 11.

    • Add 100 µL of sterile RPMI-1640 medium to the sterility control wells in column 12.

    • Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% or ≥90%) compared to the drug-free growth control, determined visually or by reading the optical density at 600 nm.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Fungal Inoculum Inoculation Inoculate Plate Inoculum->Inoculation Drug_Dilutions Prepare Serial Drug Dilutions in Plate Drug_Dilutions->Inoculation Incubation Incubate at 35°C Inoculation->Incubation Endpoint Determine MIC Incubation->Endpoint

MIC Determination Workflow

Ergosterol Quantification Assay

This protocol measures the total cellular ergosterol content to assess if this compound inhibits its biosynthesis.

Materials:

  • Fungal cells treated with and without 25-aminochololesterol

  • 25% Alcoholic potassium hydroxide (25 g KOH, 35 mL sterile water, qs to 100 mL with 100% ethanol)

  • n-Heptane

  • Sterile distilled water

  • Spectrophotometer capable of scanning UV wavelengths

Procedure:

  • Cell Culture and Treatment:

    • Grow fungal cultures to mid-log phase and then expose them to various concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a defined period (e.g., 4-16 hours). Include an untreated control.

  • Cell Harvesting and Saponification:

    • Harvest the cells by centrifugation and wash with sterile distilled water.

    • Determine the wet weight of the cell pellet.

    • Add 3 mL of 25% alcoholic KOH to the cell pellet and vortex for 1 minute.

    • Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

  • Sterol Extraction:

    • Cool the tubes to room temperature.

    • Add 1 mL of sterile distilled water and 3 mL of n-heptane.

    • Vortex vigorously for 3 minutes to extract the non-saponifiable sterols into the n-heptane layer.

    • Allow the layers to separate.

  • Spectrophotometric Analysis:

    • Carefully transfer the upper n-heptane layer to a quartz cuvette.

    • Scan the absorbance from 240 nm to 300 nm.

    • Ergosterol has a characteristic four-peaked curve with a distinct peak at 281.5 nm and a shoulder at 290 nm. The absence of these peaks in treated cells indicates ergosterol depletion.

    • Calculate the ergosterol content as a percentage of the wet cell weight using the following equations:

      • % Ergosterol = [(A281.5 / 290) x F] / pellet weight

      • Where F is the dilution factor in ethanol and 290 is the E value (in percent per centimeter) for crystalline ergosterol.

Ergosterol_Quantification start Fungal Culture + This compound harvest Harvest & Wash Cells start->harvest saponify Saponify with Alcoholic KOH harvest->saponify extract Extract Sterols with n-Heptane saponify->extract analyze Spectrophotometric Scan (240-300 nm) extract->analyze calculate Calculate Ergosterol Content analyze->calculate

Ergosterol Quantification Workflow

Assessment of Fungal Cell Membrane Permeability

This protocol uses the fluorescent dye propidium iodide (PI) to assess membrane damage. PI can only enter cells with compromised membranes.

Materials:

  • Fungal cells treated with and without this compound

  • Phosphate-buffered saline (PBS)

  • Propidium iodide (PI) stock solution (1 mg/mL in water)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment and Harvesting:

    • Treat fungal cells with this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) for a specified time.

    • Harvest the cells by centrifugation and wash twice with PBS.

  • Staining:

    • Resuspend the cell pellet in 1 mL of PBS.

    • Add PI to a final concentration of 2 µg/mL.

    • Incubate in the dark at room temperature for 15 minutes.

  • Analysis:

    • Fluorescence Microscopy: Place a drop of the cell suspension on a microscope slide and observe under a fluorescence microscope. Cells with damaged membranes will fluoresce red.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer. This will provide a quantitative measure of the percentage of PI-positive (dead) cells in the population.

Membrane_Permeability cluster_treatment Cell Treatment cluster_staining Staining cluster_detection Detection Treat Treat Fungal Cells with This compound Harvest Harvest and Wash Cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Microscopy Fluorescence Microscopy Stain->Microscopy FlowCytometry Flow Cytometry Stain->FlowCytometry

Membrane Permeability Assay Workflow

Analysis of Sterol Biosynthesis Pathway by GC-MS

This advanced protocol allows for the detailed analysis of the sterol composition of fungal cells, identifying the accumulation of specific sterol intermediates and confirming the inhibition of particular enzymes in the ergosterol pathway.

Materials:

  • Fungal cells treated with and without this compound

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatizing agent (e.g., BSTFA with 1% TMCS)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Lipid Extraction:

    • Following treatment with this compound, harvest and wash the fungal cells.

    • Perform a total lipid extraction using a method such as the Bligh-Dyer extraction (chloroform:methanol:water).

  • Saponification and Derivatization:

    • Saponify the lipid extract as described in the ergosterol quantification protocol.

    • Extract the non-saponifiable lipids.

    • Evaporate the solvent and derivatize the sterols by adding a silylating agent (e.g., BSTFA with 1% TMCS) and heating at 60-70°C. This makes the sterols volatile for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use a suitable temperature program to separate the different sterols based on their boiling points.

    • The mass spectrometer will fragment the eluted compounds, producing a characteristic mass spectrum for each sterol.

  • Data Interpretation:

    • Identify the sterols by comparing their retention times and mass spectra to known standards and library data.

    • Inhibition of specific enzymes in the ergosterol pathway by this compound will lead to a decrease in ergosterol and an accumulation of the substrate of the inhibited enzyme.

Sterol_Pathway_Analysis Start Treated Fungal Cells Lipid_Extraction Total Lipid Extraction Start->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Sterol Derivatization (Silylation) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Interpretation Identify Sterols & Quantify Intermediates GCMS_Analysis->Data_Interpretation

Sterol Pathway Analysis by GC-MS

Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to investigate the antifungal mechanism of this compound. By systematically evaluating its effects on fungal growth, membrane integrity, and sterol biosynthesis, a comprehensive understanding of its mode of action can be achieved, which is essential for its further development as a novel antifungal agent.

References

Application of 25-Hydroxycholesterol in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

A Note on the Topic: Initial searches for "25-aminocholesterol" yielded limited specific information regarding its application in lipidomics. However, the closely related oxysterol, 25-hydroxycholesterol (25-HC), is extensively studied and plays a significant role in lipid metabolism. This document will focus on the application of 25-hydroxycholesterol (25-HC) , a key modulator of lipid homeostasis, in lipidomics research. It is plausible that the initial query intended to explore this well-documented molecule.

Introduction

25-hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that acts as a potent regulator of cellular lipid metabolism.[1][2] Produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC is a key signaling molecule in various physiological and pathophysiological processes, including cholesterol homeostasis, immune responses, and antiviral activities.[2][3] In the field of lipidomics, 25-HC is utilized as a tool to investigate the intricate networks of lipid synthesis, transport, and signaling. Its ability to modulate key regulatory pathways makes it an invaluable compound for researchers in basic science and drug development.

Core Applications in Lipidomics

The primary applications of 25-HC in lipidomics studies revolve around its well-established roles in:

  • Inhibition of Cholesterol Biosynthesis: 25-HC is a powerful suppressor of the Sterol Regulatory Element-Binding Protein 2 (SREBP-2) pathway, which controls the transcription of genes involved in cholesterol synthesis, such as HMG-CoA reductase (HMGCR).[1][2]

  • Activation of Liver X Receptors (LXRs): 25-HC is a natural agonist of LXRs, nuclear receptors that regulate the expression of genes involved in cholesterol efflux, transport, and conversion to bile acids.[4]

  • Modulation of Lipid Droplet Formation: By altering the landscape of lipid metabolism, 25-HC can influence the storage of neutral lipids in lipid droplets.[5][6]

Data Presentation: Effects of 25-Hydroxycholesterol on Gene Expression

The following table summarizes the quantitative effects of 25-HC treatment on the mRNA expression of key genes involved in lipid metabolism in various cell types.

GeneFunctionCell TypeTreatmentFold Change vs. ControlReference
HMGCR Rate-limiting enzyme in cholesterol synthesisMacrophages10 µM 25-HC for 24h↓ (Significant Decrease)[1]
SREBF2 Transcription factor for cholesterol synthesis genesMacrophages10 µM 25-HC for 36h↓ (Significant Decrease)[1]
HMGCS1 Enzyme in cholesterol synthesis pathwayMacrophages10 µM 25-HC for 36h↓ (Significant Decrease)[1]
CYP51 Enzyme in cholesterol synthesis pathwayMacrophages10 µM 25-HC for 36h↓ (Significant Decrease)[1]
CH25H Enzyme that produces 25-HCHepG2 cells5 µM 25-HC for 16h↑ (Approx. 3-fold)[4]
ABCA1 Cholesterol efflux transporterMacrophagesLXR activation by 25-HC↑ (Significant Increase)[1]
ABCG1 Cholesterol efflux transporterMacrophagesLXR activation by 25-HC↑ (Significant Increase)[1]
VLDLR Very Low-Density Lipoprotein ReceptorMacrophagessiRNA knockdown of Ch25h↑ (Significant Increase)[5][6]

Experimental Protocols

Protocol 1: Analysis of 25-HC-Mediated SREBP-2 Pathway Inhibition

Objective: To determine the effect of 25-HC on the expression of SREBP-2 target genes involved in cholesterol biosynthesis in a macrophage cell line.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)

  • 25-hydroxycholesterol (Sigma-Aldrich)

  • DMSO (vehicle control)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

  • Primers for target genes (Hmgcr, Srebf2, etc.) and a housekeeping gene (e.g., Actb)

Procedure:

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in DMEM with 10% FBS to 80% confluency in 6-well plates.

    • Prepare a stock solution of 25-HC in DMSO.

    • Treat cells with 10 µM 25-HC or an equivalent volume of DMSO (vehicle control) for 24 hours.

  • RNA Extraction and cDNA Synthesis:

    • Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity.

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, gene-specific primers, and a SYBR Green-based master mix.

    • Run the qPCR reaction on a real-time PCR detection system.

    • Analyze the data using the ΔΔCq method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Protocol 2: Lipid Droplet Staining to Assess Neutral Lipid Storage

Objective: To visualize and quantify the effect of 25-HC on lipid droplet formation in macrophages.

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs) or a suitable macrophage cell line

  • 25-hydroxycholesterol

  • Oil Red O staining solution

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Microscopy slides or coverslips

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Culture macrophages on coverslips in a 24-well plate.

    • Treat the cells with varying concentrations of 25-HC (e.g., 1-10 µM) or vehicle control for 24-48 hours.

  • Cell Fixation and Staining:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash again with PBS.

    • Prepare a working solution of Oil Red O and filter it.

    • Incubate the fixed cells with the Oil Red O solution for 1 hour at room temperature to stain the neutral lipids within the lipid droplets.[5]

    • Wash thoroughly with water to remove excess stain.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Mount the coverslips onto microscope slides.

  • Imaging and Quantification:

    • Visualize the cells using a fluorescence microscope. Lipid droplets will appear as red puncta, and nuclei will be blue.

    • Capture images from multiple fields for each condition.

    • Quantify the lipid droplet content by measuring the integrated density of the Oil Red O signal per cell using image analysis software (e.g., ImageJ).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Inhibition of the SREBP-2 pathway by 25-hydroxycholesterol.

LXR_Activation_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HC25_in 25-HC LXR LXR HC25_in->LXR Binds & Activates LXR_RXR LXR/RXR Heterodimer LXR->LXR_RXR RXR RXR RXR->LXR_RXR LXRE LXRE LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1, CH25H) LXRE->Target_Genes Induces Transcription Cholesterol_Efflux Cholesterol_Efflux Target_Genes->Cholesterol_Efflux ↑ Cholesterol Efflux Target_Genes->Cholesterol_Efflux HC25_Prod HC25_Prod Target_Genes->HC25_Prod ↑ 25-HC Production (Positive Feedback) Target_Genes->HC25_Prod HC25 25-HC HC25->HC25_in

Caption: Activation of the LXR signaling pathway by 25-hydroxycholesterol.

Experimental_Workflow cluster_Analysis Downstream Analysis Start Start: Culture Macrophages Treatment Treat with 25-HC (or Vehicle Control) Start->Treatment RNA_Analysis RNA Isolation & qPCR (Gene Expression) Treatment->RNA_Analysis Lipid_Extraction Lipid Extraction & Mass Spectrometry (Lipidomics Profiling) Treatment->Lipid_Extraction Staining Fixation & Staining (e.g., Oil Red O for Lipid Droplets) Treatment->Staining Data_Analysis Data Analysis & Interpretation RNA_Analysis->Data_Analysis Lipid_Extraction->Data_Analysis Staining->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: General experimental workflow for studying the effects of 25-HC.

References

Application Notes and Protocols for Studying Fungal Membrane Dynamics Using 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-Aminocholesterol is a synthetic aminosterol that serves as a valuable tool for investigating the dynamics and composition of fungal membranes. As an analogue of naturally occurring sterols, it integrates into the lipid bilayer and disrupts the normal synthesis and function of ergosterol, the primary sterol in fungal cell membranes. This disruption leads to alterations in membrane fluidity, permeability, and the function of membrane-associated proteins, ultimately exhibiting antifungal properties. These characteristics make this compound a potent agent for studying the fundamental biology of fungal membranes and a potential lead compound in the development of novel antifungal therapies.

This document provides detailed application notes and experimental protocols for the use of this compound in studying fungal membrane dynamics, with a focus on its effects on ergosterol biosynthesis, membrane integrity, and overall fungal cell physiology.

Mechanism of Action

While direct enzymatic studies on this compound are not extensively documented in the available literature, its mechanism of action is inferred to be similar to that of the closely related compound, 7-aminocholesterol. Aminosterols are known to inhibit key enzymes in the ergosterol biosynthesis pathway. The primary proposed targets are:

  • C-14 sterol reductase (Erg24)

  • C-8 sterol isomerase (Erg2)

Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol in the fungal membrane. This alteration of the sterol profile is a major contributor to the compound's antifungal activity and its effects on membrane dynamics.

Data Presentation

Antifungal Activity of this compound

The antifungal potency of this compound has been quantified against pathogenic fungi. The Minimum Inhibitory Concentration (MIC) is a key parameter to determine the effective concentration for antifungal activity.

CompoundFungal SpeciesMIC (µM)
This compoundCandida albicans4

This table summarizes the reported Minimum Inhibitory Concentration (MIC) value for this compound against Candida albicans.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the determination of the MIC of this compound against a fungal strain of interest using the broth microdilution method.

Materials:

  • This compound

  • Fungal strain of interest (e.g., Candida albicans)

  • RPMI-1640 medium, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar plate.

    • Inoculate a single colony into liquid medium and grow overnight at 30°C with shaking.

    • Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend in RPMI-1640 medium.

    • Adjust the cell density to 1 x 10⁶ cells/mL using a spectrophotometer or hemocytometer. Further dilute the inoculum to a final concentration of 0.5 - 2.5 x 10³ cells/mL in RPMI-1640.

  • Prepare this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the this compound dilutions.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Protocol 2: Visualization of this compound Cellular Localization using Fluorescence Microscopy

This protocol describes a method to visualize the uptake and localization of a fluorescently labeled aminocholesterol derivative within fungal cells. This can be adapted for this compound if a fluorescently tagged version is available or by using fluorescent analogues like dansyl-7-aminocholesterol as a proxy.

Materials:

  • Fluorescently labeled this compound (or a suitable fluorescent aminocholesterol analogue)

  • Fungal strain of interest

  • Appropriate liquid culture medium (e.g., YPD)

  • Fluorescence microscope with appropriate filter sets

  • Optional: Cell wall stain (e.g., Congo Red) or membrane stain (e.g., FM4-64)

Procedure:

  • Cell Culture and Treatment:

    • Grow the fungal cells to the mid-logarithmic phase in liquid medium.

    • Add the fluorescently labeled this compound to the culture at a final concentration determined from MIC assays (e.g., 1x MIC).

    • Incubate the cells for a desired period (e.g., 1-4 hours) to allow for uptake of the compound.

  • Cell Staining (Optional):

    • To visualize the cell periphery, a co-stain can be used. For the cell wall, add Congo Red to the culture for the final 10 minutes of incubation. For the plasma membrane, use a vital membrane dye like FM4-64 according to the manufacturer's instructions.

  • Microscopy:

    • Harvest the cells by centrifugation and wash them with PBS to remove excess fluorescent compound from the medium.

    • Resuspend the cells in a small volume of PBS or mounting medium.

    • Mount the cells on a microscope slide and observe using a fluorescence microscope.

    • Capture images using the appropriate filter sets for the fluorescent aminocholesterol and any co-stains.

Protocol 3: Analysis of Sterol Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe changes in the ergosterol biosynthesis pathway.

Materials:

  • Fungal culture treated with this compound (and an untreated control)

  • Saponification solution (e.g., 20% w/v KOH in 60% ethanol)

  • Heptane or hexane

  • Nitrogen gas stream

  • Silylation reagent (e.g., BSTFA with 1% TMCS)

  • GC-MS system

Procedure:

  • Cell Harvest and Lysis:

    • Grow fungal cultures with and without this compound.

    • Harvest cells by centrifugation and wash with sterile water.

    • Lyse the cells using a suitable method (e.g., bead beating).

  • Saponification and Sterol Extraction:

    • Add the saponification solution to the cell lysate and heat at 80°C for 1 hour to hydrolyze sterol esters.

    • Cool the mixture and extract the non-saponifiable lipids (including sterols) by adding heptane or hexane and vortexing vigorously.

    • Separate the phases by centrifugation and collect the upper organic phase. Repeat the extraction twice.

  • Derivatization:

    • Dry the pooled organic phases under a stream of nitrogen gas.

    • Resuspend the dried lipid extract in a small volume of a suitable solvent (e.g., toluene).

    • Add the silylation reagent to convert the sterols to their trimethylsilyl (TMS) ethers, which are more volatile and suitable for GC analysis. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS system.

    • Separate the sterols using a suitable capillary column (e.g., HP-5ms).

    • Identify and quantify the different sterol species based on their retention times and mass spectra by comparing them to known standards.

    • Compare the sterol profiles of treated and untreated cells to identify the accumulation of intermediates and the depletion of ergosterol.

Mandatory Visualizations

Ergosterol_Biosynthesis_Pathway cluster_inhibition Proposed Inhibition by this compound Squalene Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase (Erg7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14-alpha-demethylase (Erg11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol C14-reductase (Erg24) Fecosterol Fecosterol Zymosterol->Fecosterol C8-isomerase (Erg2) Episterol Episterol Fecosterol->Episterol Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol C22-desaturase (Erg5) 25_Aminocholesterol 25_Aminocholesterol 25_Aminocholesterol->Zymosterol Inhibits Erg24 25_Aminocholesterol->Fecosterol Inhibits Erg2

Caption: Proposed mechanism of this compound action on the fungal ergosterol biosynthesis pathway.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_localization Cellular Localization cluster_biochemical Biochemical Analysis MIC_Assay Determine MIC Fluorescence_Microscopy Visualize Cellular Uptake Sterol_Extraction Sterol Extraction GC_MS GC-MS Analysis Sterol_Extraction->GC_MS Fungal_Culture Fungal_Culture 25_Aminocholesterol_Treatment 25_Aminocholesterol_Treatment Fungal_Culture->25_Aminocholesterol_Treatment 25_Aminocholesterol_Treatment->MIC_Assay 25_Aminocholesterol_Treatment->Fluorescence_Microscopy 25_Aminocholesterol_Treatment->Sterol_Extraction

Caption: Experimental workflow for studying the effects of this compound on fungal cells.

Application Note: Protocol for Evaluating 25-Aminocholesterol in a Yeast Model System

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

25-aminocholesterol is a synthetic aminosterol, a class of compounds that has garnered interest for its potential antimicrobial properties. Aminosterols are known to interact with cell membranes and can disrupt their integrity and function. In fungi, the primary sterol is ergosterol, which is essential for maintaining membrane fluidity and the function of membrane-bound proteins. The ergosterol biosynthesis pathway is a well-established target for antifungal drugs. This application note provides a comprehensive set of protocols for evaluating the effects of this compound in the model organism Saccharomyces cerevisiae. The described assays will enable researchers to assess the compound's cytotoxicity, its impact on the ergosterol biosynthesis pathway, its potential to induce oxidative stress, and its effects on plasma membrane integrity. The yeast model system offers a powerful and genetically tractable platform for elucidating the mechanism of action of novel antifungal agents like this compound.

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound suitable for use in yeast cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Microcentrifuge tubes, sterile

Procedure:

  • In a sterile microcentrifuge tube, weigh out the desired amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mg/mL.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Yeast Strains and Culture Conditions

This protocol details the standard culture conditions for Saccharomyces cerevisiae.

Materials:

  • Saccharomyces cerevisiae strain (e.g., BY4741)

  • Yeast Peptone Dextrose (YPD) medium

  • Sterile flasks

  • Incubator with shaking capabilities

Procedure:

  • Prepare YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

  • Inoculate a single colony of S. cerevisiae into 5 mL of YPD medium in a sterile culture tube.

  • Incubate overnight at 30°C with shaking (200 rpm).

  • The following day, dilute the overnight culture into a fresh flask of YPD to an optical density at 600 nm (OD₆₀₀) of 0.1.

  • Incubate at 30°C with shaking to the desired growth phase (typically mid-log phase, OD₆₀₀ of 0.6-0.8) for use in subsequent assays.

Cytotoxicity Assays

This protocol determines the lowest concentration of this compound that inhibits the visible growth of S. cerevisiae.

Materials:

  • Mid-log phase yeast culture

  • YPD medium

  • This compound stock solution (10 mg/mL)

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • In a 96-well plate, add 100 µL of YPD to each well.

  • Add 100 µL of the this compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

  • Prepare a yeast inoculum by diluting the mid-log phase culture to a final concentration of 5 x 10⁵ cells/mL in YPD.

  • Add 100 µL of the yeast inoculum to each well.

  • Include a positive control (no drug) and a negative control (no yeast).

  • Incubate the plate at 30°C for 24-48 hours.

  • Determine the MIC as the lowest concentration of this compound at which no visible growth is observed.

This qualitative assay provides a visual representation of yeast viability in the presence of this compound.

Materials:

  • Mid-log phase yeast culture

  • YPD agar plates

  • This compound stock solution

  • 96-well plate for serial dilutions

Procedure:

  • Adjust the mid-log phase yeast culture to an OD₆₀₀ of 1.0.

  • In a 96-well plate, perform 10-fold serial dilutions of the yeast culture.

  • Prepare YPD agar plates containing various concentrations of this compound (and a DMSO control plate).

  • Spot 5 µL of each yeast dilution onto the plates.

  • Allow the spots to dry and incubate the plates at 30°C for 2-3 days.

  • Document the growth by imaging the plates.

Ergosterol Quantification by HPLC

This protocol describes the extraction and quantification of ergosterol from yeast cells.

Materials:

  • Yeast culture treated with this compound

  • Alcoholic potassium hydroxide (25% KOH in ethanol)

  • n-Heptane

  • Sterile water

  • HPLC system with a C18 column and UV detector

Procedure:

  • Harvest yeast cells by centrifugation.

  • Wash the cell pellet with sterile water.

  • Add 1 mL of alcoholic potassium hydroxide to the pellet and vortex.

  • Incubate at 85°C for 1 hour for saponification.

  • Allow the samples to cool to room temperature.

  • Add 1 mL of sterile water and 3 mL of n-heptane, and vortex for 3 minutes.

  • Centrifuge to separate the phases and collect the upper n-heptane layer.

  • Evaporate the n-heptane and resuspend the sterol extract in methanol.

  • Analyze the sample by HPLC, monitoring for ergosterol at 282 nm.

Oxidative Stress Assay (ROS Detection)

This protocol measures the intracellular accumulation of reactive oxygen species (ROS) using the fluorescent probe H₂DCFDA.

Materials:

  • Yeast culture treated with this compound

  • 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope or plate reader

Procedure:

  • Harvest and wash the yeast cells with PBS.

  • Resuspend the cells in PBS containing 10 µM H₂DCFDA.

  • Incubate in the dark at 30°C for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Resuspend in PBS and measure the fluorescence (excitation ~488 nm, emission ~525 nm).

Plasma Membrane Integrity Assay

This protocol assesses plasma membrane integrity using propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes.

Materials:

  • Yeast culture treated with this compound

  • Propidium iodide (PI) solution

  • PBS

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest and wash the yeast cells with PBS.

  • Resuspend the cells in PBS.

  • Add PI to a final concentration of 2 µg/mL.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry or fluorescence microscopy (excitation ~535 nm, emission ~617 nm).

Data Presentation

Table 1: Cytotoxicity of this compound against S. cerevisiae

CompoundMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
This compound816
Amphotericin B (Control)12

Exemplary data based on typical results for aminosterols.

Table 2: Effect of this compound on Ergosterol Levels

TreatmentErgosterol Content (% of Control)
DMSO (Control)100 ± 5.2
This compound (4 µg/mL)65 ± 4.8
This compound (8 µg/mL)32 ± 3.9

Exemplary data illustrating a dose-dependent decrease.

Table 3: Induction of Oxidative Stress by this compound

TreatmentRelative Fluorescence Units (RFU)
DMSO (Control)100 ± 8
This compound (8 µg/mL)250 ± 15
H₂O₂ (Positive Control)400 ± 20

Exemplary data from an H₂DCFDA assay.

Table 4: Impact of this compound on Plasma Membrane Integrity

Treatment% PI-Positive Cells
DMSO (Control)2 ± 0.5
This compound (8 µg/mL)45 ± 3.7
Heat-Killed (Positive Control)98 ± 1.2

Exemplary data from a propidium iodide staining assay.

Mandatory Visualization

G cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Perform Assays prep Prepare this compound Stock Solution culture Culture S. cerevisiae to Mid-Log Phase prep->culture treat Treat Yeast with This compound culture->treat cyto Cytotoxicity (MIC, Spot Assay) treat->cyto ergo Ergosterol Quantification (HPLC) treat->ergo ros Oxidative Stress (ROS Assay) treat->ros mem Membrane Integrity (PI Staining) treat->mem data Data Analysis and Interpretation cyto->data ergo->data ros->data mem->data

Caption: Workflow for evaluating this compound in yeast.

G cluster_pathway Hypothesized Mechanism of this compound Action cluster_erg Ergosterol Biosynthesis Pathway compound This compound erg11 ERG11 compound->erg11 Inhibition erg24 ERG24 compound->erg24 Inhibition membrane Plasma Membrane Disruption compound->membrane Direct Interaction erg11->erg24 ... ergosterol Ergosterol erg24->ergosterol ... ros Increased ROS membrane->ros Leads to death Cell Death membrane->death Contributes to ros->death Contributes to

Caption: Hypothesized mechanism of this compound in yeast.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of 25-aminocholesterol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound from the reductive amination of 25-ketocholesterol is consistently low. What are the potential causes and solutions?

A1: Low yields in the reductive amination of 25-ketocholesterol can stem from several factors. Here's a troubleshooting guide:

  • Incomplete Imine Formation: The initial reaction between 25-ketocholesterol and the amine source (e.g., ammonia or an ammonium salt) to form the imine is crucial.

    • Troubleshooting:

      • pH Adjustment: Ensure the reaction medium is weakly acidic (pH 5-6) to catalyze imine formation without causing significant degradation of the reactants. Acetic acid can be used as a catalyst.

      • Water Removal: The formation of the imine is an equilibrium reaction that produces water. Removing water as it forms can drive the reaction forward. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.

  • Inefficient Reduction: The choice and handling of the reducing agent are critical for converting the imine to the desired amine.

    • Troubleshooting:

      • Reducing Agent Selection: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for reductive amination because they are more selective for the imine over the ketone. Sodium borohydride (NaBH₄) can also be used, but it may also reduce the starting ketone.

      • Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition.

      • Stoichiometry: Use a slight excess of the reducing agent to ensure complete conversion of the imine.

  • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired this compound.

    • Troubleshooting:

      • Over-alkylation: If using a primary amine source, dialkylation can occur, leading to a tertiary amine byproduct. Using a large excess of the amine source can help to minimize this.

      • Aldol Condensation: Under basic or acidic conditions, 25-ketocholesterol can undergo self-condensation. Maintaining a neutral or weakly acidic pH can mitigate this side reaction.

Q2: I am attempting to synthesize this compound from 25-hydroxycholesterol. What are the most effective methods and what are the key challenges?

A2: Converting 25-hydroxycholesterol to this compound typically involves a two-step process: activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

  • Method 1: Conversion to a Mesylate or Tosylate followed by Amination

    • Activation: The hydroxyl group at C-25 is first converted to a good leaving group, such as a mesylate or tosylate, by reacting 25-hydroxycholesterol with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine.

    • Amination: The resulting mesylate or tosylate is then reacted with an amine source, such as ammonia or sodium azide followed by reduction.

  • Key Challenges & Solutions:

    • Incomplete Activation: The activation step may not go to completion. Ensure anhydrous conditions and use a slight excess of the sulfonyl chloride and base. Monitor the reaction by thin-layer chromatography (TLC).

    • Elimination Side Reactions: During the amination step, elimination to form an alkene can be a competing side reaction, especially with hindered bases. Using a less hindered amine nucleophile and carefully controlling the reaction temperature can minimize this.

    • Use of Azide: Using sodium azide (NaN₃) as the nucleophile to form a 25-azidocholesterol intermediate, followed by reduction with a reagent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation, is often a high-yielding route that avoids over-alkylation.

Q3: What are the best practices for the purification of this compound?

A3: The purification of this compound is crucial to obtain a high-purity product.

  • Chromatography: Column chromatography on silica gel is the most common method for purification.

    • Solvent System: A gradient elution system is typically employed. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like methanol or isopropanol. The addition of a small amount of a base, such as triethylamine (typically 0.1-1%), to the eluent can help to prevent the protonation of the amine on the silica gel, which can lead to tailing and poor separation.

  • Crystallization: If a high degree of purity is achieved after chromatography, crystallization can be performed to obtain the final product in a crystalline form. The choice of solvent will depend on the polarity of the compound and any remaining impurities.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of this compound via different routes. Please note that actual yields may vary depending on the specific experimental setup and scale.

Synthesis RouteStarting MaterialKey ReagentsSolventTypical Yield (%)Reference
Reductive Amination 25-KetocholesterolNH₄OAc, NaBH₃CNMethanol60-75General Procedure
Mesylation & Azide Substitution 25-Hydroxycholesterol1. MsCl, Pyridine2. NaN₃3. LiAlH₄1. Dichloromethane2. DMF3. THF70-85 (over 3 steps)General Procedure

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination of 25-Ketocholesterol

Materials:

  • 25-Ketocholesterol

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (anhydrous)

  • Acetic acid

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 25-ketocholesterol (1.0 eq) and ammonium acetate (10 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add a catalytic amount of glacial acetic acid to adjust the pH to approximately 5-6.

  • Stir the mixture at room temperature for 2-4 hours to facilitate imine formation. Monitor the reaction progress by TLC.

  • Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) as the eluent.

Protocol 2: Synthesis of this compound from 25-Hydroxycholesterol via a 25-Azido Intermediate

Step 1: Synthesis of 25-Mesyloxycholesterol

Materials:

  • 25-Hydroxycholesterol

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (anhydrous)

  • Dichloromethane (anhydrous)

  • Saturated copper sulfate solution

Procedure:

  • Dissolve 25-hydroxycholesterol (1.0 eq) in anhydrous dichloromethane and anhydrous pyridine in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise.

  • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

  • Quench the reaction by adding saturated copper sulfate solution.

  • Extract the mixture with dichloromethane.

  • Wash the combined organic layers with saturated copper sulfate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 25-mesyloxycholesterol is typically used in the next step without further purification.

Step 2: Synthesis of 25-Azidocholesterol

Materials:

  • Crude 25-Mesyloxycholesterol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Water

Procedure:

  • Dissolve the crude 25-mesyloxycholesterol in anhydrous DMF.

  • Add sodium azide (3.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir overnight.

  • Cool the reaction to room temperature and pour it into water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Step 3: Reduction of 25-Azidocholesterol to this compound

Materials:

  • 25-Azidocholesterol

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF, anhydrous)

  • Sodium sulfate decahydrate

Procedure:

  • Dissolve 25-azidocholesterol in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add lithium aluminum hydride (2.0 eq) portion-wise.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Carefully quench the reaction at 0 °C by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting suspension until a granular precipitate forms.

  • Add anhydrous sodium sulfate and stir for another 30 minutes.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF.

  • Concentrate the filtrate under reduced pressure to yield this compound. If necessary, purify further by silica gel column chromatography as described in Protocol 1.

Visualizations

experimental_workflow_reductive_amination start Start: 25-Ketocholesterol imine_formation Imine Formation (NH4OAc, MeOH, H+) start->imine_formation reduction Reduction (NaBH3CN) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound via reductive amination.

experimental_workflow_from_hydroxy start Start: 25-Hydroxycholesterol activation Activation (Mesyl Chloride) start->activation substitution Nucleophilic Substitution (Sodium Azide) activation->substitution 25-Mesyloxycholesterol reduction Reduction (LiAlH4) substitution->reduction 25-Azidocholesterol purification Purification reduction->purification product Product: this compound purification->product

Caption: Workflow for the synthesis of this compound from 25-hydroxycholesterol.

Technical Support Center: Optimizing 25-Aminocholesterol Solubility for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 25-aminocholesterol. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on solubility to ensure the successful integration of this compound into your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of cholesterol. While its specific mechanisms are still under investigation, it is believed to, similar to other cholesterol derivatives, influence cellular processes by interacting with cell membranes and specific signaling pathways. One of the key putative mechanisms is its interaction with lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids. By inserting into these rafts, this compound can modulate their structure and function, thereby affecting the activity of associated proteins and signaling cascades. A likely target is the Hedgehog signaling pathway, which is known to be regulated by other cholesterol derivatives.

Q2: I am observing precipitation of this compound after adding it to my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature. This can be caused by several factors:

  • High Final Concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.

  • Low Solvent Concentration: The concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too low in the final medium to maintain its solubility.

  • Temperature Shock: Rapid changes in temperature when adding the stock solution to the medium can cause the compound to precipitate.

  • Improper Mixing: Insufficient mixing upon addition to the medium can lead to localized high concentrations and subsequent precipitation.

To prevent this, ensure your final concentration is within a validated working range, the final solvent concentration is compatible with your cells (typically ≤0.5% DMSO), and you add the stock solution to pre-warmed media while gently vortexing.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of hydrophobic compounds like this compound. It is a powerful polar aprotic solvent that can dissolve a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[1] For optimal results, use anhydrous, high-purity DMSO.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solution from light. Before use, thaw the aliquot at room temperature and ensure the solution is clear and free of any precipitate.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Difficulty Dissolving this compound Powder 1. Inappropriate solvent. 2. Insufficient mixing. 3. Low temperature.1. Use high-purity, anhydrous DMSO as the primary solvent. 2. Vortex the solution for several minutes. Gentle warming (to 37°C) can aid dissolution. 3. Ensure the solvent and compound are at room temperature before mixing.
Precipitation in Stock Solution During Storage 1. Moisture absorption by DMSO. 2. Concentration is too high. 3. Improper storage conditions.1. Use anhydrous DMSO and store with a desiccant. 2. Prepare a slightly more dilute stock solution. 3. Store at -20°C or -80°C in tightly sealed vials.
Cell Death or Altered Phenotype in Control Group (Vehicle Control) 1. DMSO concentration is too high. 2. Contaminated DMSO.1. Ensure the final DMSO concentration in your cell culture medium does not exceed a level tolerated by your specific cell line (typically ≤0.5%). Perform a dose-response curve for DMSO alone to determine the toxicity threshold. 2. Use sterile, cell culture-grade DMSO.
Inconsistent Experimental Results 1. Incomplete dissolution of this compound. 2. Degradation of the compound. 3. Inaccurate pipetting of viscous DMSO stock.1. Visually inspect the stock solution for any precipitate before each use. If necessary, briefly vortex and warm to re-dissolve. 2. Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. 3. Use positive displacement pipettes for accurate handling of viscous DMSO solutions.

Quantitative Solubility Data

The following table summarizes the approximate solubility of cholesterol, a structurally similar parent compound, in various organic solvents. This data can serve as a useful reference for the expected solubility behavior of this compound. Please note that the addition of the amino group may slightly alter these values.

Solvent Solubility of Cholesterol (mg/mL) Notes
Dimethyl Sulfoxide (DMSO) ~0.03 mg/mL (at room temperature)Solubility can be increased with gentle warming. Moisture-absorbing DMSO reduces solubility.[2]
Ethanol SolubleA common solvent for lipids.
Methanol SolubleAnother alcohol-based solvent suitable for sterols.
Acetone SolubleA polar aprotic solvent.
Chloroform SolubleA non-polar solvent.
Water Insoluble (0.095 mg/L at 30°C)Essentially insoluble in aqueous solutions.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

Procedure:

  • Pre-warm the DMSO: If the DMSO is frozen, allow it to thaw completely at room temperature. To facilitate the dissolution of this compound, you can pre-warm the DMSO to 37°C.

  • Weigh the this compound: In a sterile environment (e.g., a biological safety cabinet), carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (assuming a molecular weight similar to cholesterol, ~386.65 g/mol + amino group), you would need approximately 4.01 mg.

  • Dissolve in DMSO: Add the weighed powder to a sterile amber vial. Add the appropriate volume of pre-warmed, anhydrous DMSO.

  • Vortex thoroughly: Tightly cap the vial and vortex the solution vigorously for 2-5 minutes. Visually inspect the solution to ensure that all the powder has dissolved and there are no visible particles.

  • Gentle Warming (Optional): If the compound does not fully dissolve, incubate the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • Aliquot and Store: Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile polypropylene tubes

  • Vortex mixer

Procedure:

  • Thaw the Stock Solution: Remove an aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw completely at room temperature.

  • Prepare an Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to make an intermediate dilution of the stock solution in cell culture medium. For example, to prepare a 100 µM working solution from a 10 mM stock, you can first prepare a 1 mM intermediate dilution.

    • Add 90 µL of pre-warmed cell culture medium to a sterile tube.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Immediately vortex the solution gently to ensure thorough mixing.

  • Prepare the Final Working Solution:

    • Add the required volume of pre-warmed cell culture medium to a sterile tube.

    • Add the appropriate volume of the stock or intermediate solution to the medium while gently vortexing. For example, to make 1 mL of a 10 µM final working solution from a 1 mM intermediate, add 10 µL of the intermediate solution to 990 µL of medium.

  • Final DMSO Concentration Check: Always calculate the final concentration of DMSO in your working solution to ensure it is within the tolerated range for your cell line (e.g., if you add 1 µL of a 10 mM stock to 1 mL of medium for a final concentration of 10 µM, the final DMSO concentration will be 0.1%).

  • Use Immediately: It is best to use the final working solution immediately after preparation to minimize the risk of precipitation.

Visualizations

Signaling Pathway: Putative Interaction of this compound with the Hedgehog Pathway

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Lipid_Raft Lipid Raft This compound->Lipid_Raft intercalates SMO Smoothened (SMO) This compound->SMO potential direct or indirect activation Lipid_Raft->SMO modulates environment PTCH1 Patched1 (PTCH1) PTCH1->SMO inhibits SUFU SUFU SMO->SUFU inhibits Hedgehog_Ligand Hedgehog Ligand (e.g., Shh) Hedgehog_Ligand->PTCH1 binds GLI GLI Proteins SUFU->GLI sequesters GLI_Active Active GLI GLI->GLI_Active activation Nucleus Nucleus GLI_Active->Nucleus translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes

Caption: Putative mechanism of this compound in Hedgehog signaling.

Experimental Workflow: Preparing this compound for In Vitro Assays

Experimental_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application Weigh Weigh this compound Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex & Gentle Warming (if needed) Dissolve->Vortex Store Aliquot & Store at -80°C Vortex->Store Thaw Thaw Stock Solution Store->Thaw Dilute Dilute in Pre-warmed Cell Culture Medium Thaw->Dilute Mix Vortex Gently Dilute->Mix Add_to_Cells Add to Cell Culture Mix->Add_to_Cells Incubate Incubate for Desired Time Add_to_Cells->Incubate Assay Perform In Vitro Assay Incubate->Assay

Caption: Workflow for preparing this compound solutions.

References

how to prevent degradation of 25-aminocholesterol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 25-aminocholesterol. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of this compound in solution to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of cholesterol where the hydroxyl group at position 25 is replaced by an amino group. It is a valuable research tool in cell biology and drug development, primarily used to study lipid metabolism, cellular signaling pathways, and for the development of novel therapeutic agents. Its structural similarity to oxysterols, like 25-hydroxycholesterol, makes it a potent modulator of various cellular processes.

Q2: What are the primary causes of this compound degradation in solution?

A2: The primary degradation pathways for this compound in solution are oxidation and photodegradation. The sterol backbone is susceptible to oxidation, particularly at allylic positions, which can be initiated by exposure to atmospheric oxygen, metal ions, or light. The amino group itself can also be a site for oxidative reactions. Photodegradation can occur upon exposure to UV or even ambient light, leading to the formation of various degradation products. While the C-N bond is generally stable, hydrolysis of the amino group is a potential, though likely slower, degradation pathway under extreme pH conditions.

Q3: How can I detect degradation of my this compound solution?

A3: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A decrease in the peak area of the parent this compound and the appearance of new peaks corresponding to degradation products are indicative of instability. Visual inspection for color change or precipitation can also be a preliminary indicator, but is not a substitute for analytical characterization.

Q4: What are the general recommendations for storing a this compound stock solution?

A4: To minimize degradation, this compound stock solutions should be stored at -20°C or lower, protected from light by using amber vials or by wrapping the container in aluminum foil. The solution should be blanketed with an inert gas, such as argon or nitrogen, to displace oxygen before sealing. It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Loss of biological activity of this compound in my experiment. Degradation of the compound due to improper storage or handling.1. Prepare fresh solutions of this compound from a solid, properly stored starting material. 2. Review storage conditions of the stock solution (temperature, light exposure, oxygen exposure). 3. Minimize the time the solution is kept at room temperature during experimental setup.
Appearance of unknown peaks in my HPLC/LC-MS analysis. Chemical degradation of this compound.1. Confirm the identity of the new peaks using MS/MS fragmentation to identify potential degradation products (e.g., oxidized forms). 2. Perform a forced degradation study (see experimental protocols) to intentionally generate and identify degradation products, which can then be used as markers.
Precipitation observed in my this compound solution. Poor solubility in the chosen solvent or degradation leading to insoluble products.1. Ensure the solvent is appropriate for this compound and the desired concentration. Sonication may aid in initial dissolution. 2. If precipitation occurs upon storage, it may be a sign of degradation. The solution should be analyzed for purity.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Objective: To prepare a stock solution of this compound with enhanced stability.

Materials:

  • This compound (solid)

  • Anhydrous ethanol (or other suitable organic solvent like DMSO)

  • Inert gas (Argon or Nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Syringes and needles

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT) (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile amber vial.

  • Add the appropriate volume of anhydrous ethanol to achieve the target concentration (e.g., 10 mM).

  • If using an antioxidant, add BHT to a final concentration of 0.01% (w/v).

  • Cap the vial and vortex or sonicate until the solid is completely dissolved.

  • Purge the headspace of the vial with a gentle stream of inert gas for 1-2 minutes to displace oxygen.

  • Immediately and tightly seal the vial with the Teflon-lined cap.

  • Wrap the vial in aluminum foil for additional light protection.

  • Store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under controlled stress conditions to identify potential degradation products and pathways.

Stress Conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid compound or solution at 80°C for 48 hours.

  • Photodegradation: Solution exposed to direct UV light (e.g., 254 nm) for 8 hours.

Procedure (General):

  • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • For each stress condition, place an aliquot of the solution in a separate vial. For thermal degradation of the solid, place the solid in a vial.

  • Expose the samples to the respective stress conditions for the specified duration.

  • At the end of the exposure, neutralize the acid and base-stressed samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC-MS method to determine the percentage of degradation and identify major degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Solution under Various Storage Conditions

Storage Condition Solvent Duration Degradation (%) Major Degradation Products
-20°C, Dark, Inert GasEthanol3 Months< 1%Not Detected
4°C, DarkEthanol1 Month5-10%Oxidized species
Room Temp, Ambient LightEthanol1 Week20-30%Oxidized and photo-degraded species
Room Temp, DarkEthanol1 Week10-15%Oxidized species

Note: The data presented in this table is illustrative and intended to demonstrate the expected trends in stability. Actual degradation rates will depend on the specific experimental conditions.

Visualization of a Relevant Signaling Pathway

This compound is structurally similar to 25-hydroxycholesterol, a known activator of the Liver X Receptor (LXR), a key regulator of cholesterol homeostasis and inflammatory responses. The following diagram illustrates this signaling pathway.

LXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 25AC This compound LXR LXR 25AC->LXR Enters cell and binds LXR_RXR LXR-RXR Heterodimer LXR->LXR_RXR Heterodimerizes with RXR RXR RXR->LXR_RXR LXR_RXR_nucleus LXR-RXR LXR_RXR->LXR_RXR_nucleus Translocates to Nucleus LXRE LXR Response Element (LXRE) LXR_RXR_nucleus->LXRE Binds to TargetGenes Target Gene Transcription (e.g., ABCA1, ABCG1) LXRE->TargetGenes Activates CholesterolEfflux Increased Cholesterol Efflux TargetGenes->CholesterolEfflux AntiInflammatory Anti-inflammatory Response TargetGenes->AntiInflammatory

Caption: this compound mediated activation of the LXR signaling pathway.

This workflow illustrates how this compound can enter the cell, bind to LXR, which then forms a heterodimer with RXR. This complex translocates to the nucleus, binds to LXREs on the DNA, and initiates the transcription of target genes involved in cholesterol efflux and anti-inflammatory responses.

Experimental_Workflow start Start: This compound Sample stress Apply Stress Conditions (Heat, Light, pH, Oxidant) start->stress analysis HPLC-MS Analysis stress->analysis data Data Interpretation: - Quantify Degradation - Identify Degradants analysis->data report Generate Stability Report data->report end End: Stability Profile Established report->end

Caption: Workflow for assessing this compound stability.

Technical Support Center: Addressing Off-Target Effects of 25-Hydroxycholesterol

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: This guide focuses on 25-hydroxycholesterol (25-HC), a widely studied oxysterol. While the term "25-aminocholesterol" was specified, 25-HC is the compound predominantly associated with the described biological activities and potential off-target effects in cell-based assays. The principles and troubleshooting strategies outlined here are directly applicable to researchers working with 25-HC.

Frequently Asked Questions (FAQs)

Q1: What is the primary "on-target" effect of 25-hydroxycholesterol (25-HC)?

A1: The primary on-target effect of 25-HC is the suppression of cholesterol biosynthesis by inhibiting the activation of Sterol Regulatory Element-Binding Proteins (SREBPs).[1][2] 25-HC promotes the binding of SREBP Cleavage-Activating Protein (SCAP) to INSIG proteins in the endoplasmic reticulum (ER).[1] This action retains the SREBP-SCAP complex in the ER, preventing its transport to the Golgi where it would normally be cleaved to its active, nuclear form.[1][3] The mature SREBP acts as a transcription factor for genes involved in cholesterol and fatty acid synthesis.[4][5][6] Therefore, by preventing SREBP activation, 25-HC effectively shuts down the cell's internal cholesterol production.

Q2: What are the major known "off-target" effects of 25-HC?

A2: Besides its primary role in SREBP regulation, 25-HC can cause several off-target effects, especially at higher concentrations. These include:

  • Cytotoxicity and Apoptosis: 25-HC can induce cell death in a dose- and time-dependent manner in various cell lines.[7][8] This is often mediated through the intrinsic mitochondrial apoptosis pathway, involving the activation of caspases 9 and 3.[7][9]

  • Liver X Receptor (LXR) Activation: 25-HC is a known endogenous agonist for LXRs (LXRα and LXRβ), which are nuclear receptors that play key roles in lipid metabolism and inflammation.[10][11] LXR activation can lead to changes in gene expression independent of the SREBP pathway.[10][12]

  • Alteration of Membrane Properties: As an oxysterol, 25-HC can intercalate into cellular membranes, affecting their structure, plasticity, and mechanical properties.[13][14] This can indirectly influence the function of membrane-bound proteins and signaling pathways.

  • Induction of Ferroptosis: In some cell types, 25-HC can induce ferroptosis, an iron-dependent form of programmed cell death, by suppressing the expression of glutathione peroxidase 4 (GPX4) and disrupting the cell's redox balance.[15]

Q3: At what concentrations do off-target effects typically appear?

A3: The concentration at which off-target effects become significant is highly cell-type dependent. While effective SREBP inhibition can be observed at low micromolar (e.g., 1-10 µM) or even nanomolar ranges, cytotoxic effects are often reported at concentrations of 5 µg/mL (~12.5 µM) and higher.[16] For example, in L929 mouse fibroblasts, significant cytotoxicity was observed starting at 5 µg/mL, with viability dropping to ~25%.[8] In BE(2)-C neuroblastoma cells, viability decreased to ~58% after 48 hours with 1 µg/mL (~2.5 µM) 25-HC.[7] It is crucial to perform a dose-response curve for cytotoxicity in your specific cell model.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Effect) Recommended Action & Control Experiments
High levels of cell death, even at concentrations expected to be non-toxic. Cell line hypersensitivity or induction of apoptosis/ferroptosis. 1. Perform a Cytotoxicity Assay: Use an MTT, LDH, or Annexin V/PI staining assay to determine the IC50 of 25-HC in your cell line over your experimental time course.[8][9] 2. Caspase Inhibition: Co-treat cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues viability. A positive result indicates apoptosis.[7] 3. Ferroptosis Inhibitors: Test inhibitors like ferrostatin-1 to see if they prevent cell death, which would point to ferroptosis.[15]
Unexpected changes in gene expression unrelated to cholesterol synthesis (e.g., inflammatory genes). Activation of Liver X Receptors (LXR). 1. Use an LXR Antagonist: Co-treat with a potent LXR antagonist (e.g., GSK2033) to see if the unexpected gene expression changes are reversed.[12] 2. Use a Synthetic LXR Agonist: Treat cells with a specific synthetic LXR agonist (e.g., T0901317 or GW3965) as a positive control to confirm that your cells are LXR-responsive and to characterize the LXR-dependent transcriptome.[11][17] 3. siRNA Knockdown: Use siRNA to knock down LXRα and/or LXRβ to confirm that the effect is mediated by these receptors.[17]
Results are inconsistent or not reproducible. Alteration of cellular membrane properties. 1. Control with a Structurally Similar but Inactive Molecule: Use cholesterol as a control to see if simply loading the membrane with a sterol produces similar effects. 2. Minimize Solvent Effects: Ensure the final concentration of the delivery vehicle (e.g., ethanol, DMSO) is minimal and consistent across all treatments. 3. Monitor Membrane Integrity: While difficult to assess directly, be mindful that high concentrations could be causing subtle membrane disruption.
Observed phenotype does not correlate with SREBP cleavage inhibition. The effect is SREBP-independent. 1. Rescue with Mevalonate/Cholesterol: Add downstream products of the cholesterol synthesis pathway (e.g., mevalonate or cholesterol complexed with cyclodextrin). If the phenotype is not rescued, it is likely independent of SREBP-mediated cholesterol depletion. 2. Use a Statin: Compare the effect of 25-HC to that of a statin (e.g., rosuvastatin), which inhibits HMG-CoA reductase, a key enzyme in the same pathway.[6] Concordant results strengthen the case for an on-target effect.
Data Summary: 25-HC Concentration and Observed Effects
Cell LineConcentration (µg/mL)Concentration (~µM)Incubation TimeObserved EffectCitation
L929 Mouse Fibroblasts1~2.548h~20% reduction in viability[8]
L929 Mouse Fibroblasts5~12.548h~75% reduction in viability (significant cytotoxicity)[8]
BE(2)-C Neuroblastoma1~2.548h~42% reduction in viability; apoptosis induction[7]
BE(2)-C Neuroblastoma2~5.048h~60% reduction in viability[7]
Bone Marrow Macrophages10~2524hSuppression of inflammatory cytokine expression[16]
HepG2 Hepatoma0.1 - 1 µM0.1 - 116hInduction of CH25H expression (LXR-dependent)[17]

Note: The molecular weight of 25-HC is ~402.6 g/mol . Concentrations are approximated.

Key Experimental Protocols

SREBP Activation Assay (via Western Blot)

This protocol assesses the on-target effect of 25-HC by measuring the reduction in the cleaved, nuclear form of SREBP.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., HepG2, CHO) and grow to ~70-80% confluency. Treat cells with varying concentrations of 25-HC (e.g., 0.1 to 10 µM) for a specified time (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO, ethanol).

  • Nuclear Extraction:

    • Wash cells with ice-cold PBS.

    • Harvest cells and gently lyse the plasma membrane using a hypotonic buffer (e.g., containing HEPES, KCl, MgCl2, and a non-ionic detergent like NP-40).

    • Centrifuge to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

    • Wash the nuclear pellet.

    • Lyse the nuclei using a high-salt nuclear extraction buffer (e.g., containing HEPES, NaCl, EDTA) and mechanical disruption (vortexing).

    • Centrifuge at high speed to pellet debris and collect the supernatant (nuclear extract).

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • Western Blot:

    • Load equal amounts of nuclear protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the N-terminal (active) form of SREBP-1 or SREBP-2.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect with an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the blot for a nuclear loading control (e.g., Lamin B1 or TBP) to ensure equal loading.

  • Analysis: Quantify band intensity. A decrease in the nuclear SREBP band relative to the loading control indicates successful on-target activity of 25-HC.[3]

Cholesterol Biosynthesis Assay (Radiolabeling)

This assay directly measures the rate of new cholesterol synthesis, providing a functional readout of SREBP pathway inhibition.

Methodology:

  • Cell Culture and Pre-treatment: Plate cells and allow them to adhere. Pre-treat cells with 25-HC or vehicle control for several hours (e.g., 4-16 hours) in serum-free or lipoprotein-deficient medium to upregulate the pathway.

  • Radiolabeling: Add [¹⁴C]-acetate or [³H]-acetate (a precursor for cholesterol synthesis) to the culture medium and incubate for 2-4 hours.

  • Lipid Extraction:

    • Wash cells thoroughly with cold PBS.

    • Scrape cells into a solvent mixture of hexane and isopropanol (e.g., 3:2 v/v) or chloroform and methanol.

    • Vortex vigorously and centrifuge to separate the organic (lipid-containing) and aqueous phases.

    • Collect the organic phase.

  • Saponification:

    • Dry the lipid extract under a stream of nitrogen gas.

    • Resuspend the lipid film in ethanolic KOH and heat (e.g., at 60°C) to hydrolyze cholesteryl esters to free cholesterol.

  • Sterol Extraction:

    • After cooling, add water and extract the non-saponifiable lipids (including cholesterol) into hexane.

    • Collect the hexane phase and dry it down.

  • Quantification:

    • Resuspend the final lipid extract in a small volume of a suitable solvent.

    • Measure the radioactivity using a liquid scintillation counter.

  • Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. A significant decrease in radioactivity in 25-HC-treated cells compared to the control indicates inhibition of cholesterol biosynthesis.

Visualizations

Signaling Pathways and Workflows

SREBP_Pathway SREBP SREBP (precursor) SCAP SCAP SREBP->SCAP Binds Insig Insig SCAP->Insig Binds SREBP_p SREBP (precursor) SCAP->SREBP_p Insig->SREBP_p Transport Blocked HC_25 25-HC HC_25->Insig Promotes Binding S1P S1P S2P S2P SREBP_m Mature SREBP (nSREBP) S2P->SREBP_m Cleavage 2 SREBP_p->S1P Cleavage 1 nSREBP_n nSREBP SREBP_m->nSREBP_n Translocation SRE SRE (DNA Element) Genes Cholesterol & Fatty Acid Synthesis Genes SRE->Genes Activates Transcription nSREBP_n->SRE Binds

Caption: On-target action of 25-HC blocking SREBP processing.

Cytotoxicity_Troubleshooting Start Start: Unexpected Cell Death with 25-HC Treatment DoseResp Perform Dose-Response & Time-Course Cytotoxicity Assay (e.g., MTT, LDH) Start->DoseResp IsToxic Is significant cytotoxicity observed at your working concentration? DoseResp->IsToxic ApoptosisAssay Test for Apoptosis: 1. Annexin V / PI Staining 2. Western blot for cleaved Caspase-3 IsToxic->ApoptosisAssay Yes ConclusionOK No significant toxicity. Proceed with experiment, but monitor cell health. IsToxic->ConclusionOK No CaspaseInhib Co-treat with Pan-Caspase Inhibitor (e.g., Z-VAD-FMK) ApoptosisAssay->CaspaseInhib IsRescuedA Is cell death rescued? CaspaseInhib->IsRescuedA FerroptosisAssay Test for Ferroptosis: Co-treat with Ferrostatin-1 IsRescuedA->FerroptosisAssay No ConclusionA Conclusion: Death is Caspase-Dependent Apoptosis. Consider lowering concentration or duration. IsRescuedA->ConclusionA Yes IsRescuedF Is cell death rescued? FerroptosisAssay->IsRescuedF ConclusionF Conclusion: Death involves Ferroptosis. Investigate redox imbalance. IsRescuedF->ConclusionF Yes ConclusionOther Conclusion: Other cytotoxic mechanism. Re-evaluate experimental design. IsRescuedF->ConclusionOther No

Caption: Workflow for troubleshooting unexpected 25-HC cytotoxicity.

Off_Target_Mechanisms cluster_LXR LXR Pathway cluster_Membrane Membrane Effects cluster_Redox Redox & Ferroptosis HC_25 25-Hydroxycholesterol (25-HC) LXR LXR/RXR (Nuclear Receptor) HC_25->LXR Agonist Activation Membrane Cellular Membranes (Plasma, ER) HC_25->Membrane Intercalation GPX4 GPX4 Expression (via SREBP) HC_25->GPX4 Downregulation LXRE LXRE (DNA Element) LXR->LXRE Binds LXR_Genes LXR Target Genes (e.g., ABCA1, CH25H) LXRE->LXR_Genes Activates Transcription Membrane_Props Altered Fluidity, Structure, & Plasticity Membrane->Membrane_Props ROS Lipid ROS (Peroxidation) GPX4->ROS Inhibits Ferroptosis Ferroptosis ROS->Ferroptosis Induces

Caption: Overview of major off-target mechanisms of 25-HC.

References

Technical Support Center: Refining Experimental Conditions for Aminocholesterol Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing aminocholesterol compounds in their experiments. Due to the limited availability of data on 25-aminocholesterol, this guide draws upon information from related aminocholesterol derivatives, such as 7-aminocholesterol, and general principles of handling cholesterol-like molecules in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for aminocholesterols like 7-aminocholesterol?

A1: 7-aminocholesterol is known to inhibit ergosterol biosynthesis in yeast, which is a critical component of their cell membranes. It specifically targets the enzymes Δ8→Δ7-sterol isomerase and Δ14-sterol reductase.[1] This disruption of sterol synthesis leads to cytotoxicity in yeast.[1] While the precise mechanism in mammalian cells is less characterized, it is plausible that it interferes with cholesterol metabolism and membrane function.

Q2: I am observing low solubility of my aminocholesterol compound. How can I improve its delivery to my cells in culture?

A2: Aminocholesterols, like cholesterol, are highly lipophilic and have poor solubility in aqueous media. To improve delivery, consider the following:

  • Use of a carrier: Methyl-β-cyclodextrin (MβCD) is a common carrier used to deliver cholesterol and its derivatives to cells in culture. It forms a water-soluble inclusion complex with the lipophilic molecule.

  • Solvent choice: While DMSO is a common solvent, for some cholesterol derivatives, ethanol may be used. However, be mindful of the final concentration of the solvent in your culture medium, as it can be toxic to cells.

  • Complex formation: Prepare a stock solution of the aminocholesterol-MβCD complex before adding it to your culture medium.

Q3: What are the expected cytotoxic effects of aminocholesterol treatment?

A3: Aminocholesterol derivatives have demonstrated cytotoxic effects, particularly in fungal cells.[1] In mammalian cells, cytotoxicity may arise from the disruption of cell membrane integrity, interference with cholesterol-dependent signaling pathways, or the induction of apoptosis. It is crucial to perform a dose-response experiment to determine the optimal non-toxic or desired cytotoxic concentration for your specific cell line and experimental endpoint.

Q4: Can aminocholesterol compounds affect cellular signaling pathways?

A4: Yes. Cholesterol is a vital component of lipid rafts, which are microdomains in the plasma membrane that organize signaling molecules. By altering membrane cholesterol content or organization, aminocholesterols could plausibly affect a variety of signaling pathways, including but not limited to those involving receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and pathways regulating cell survival and apoptosis like the PI3K/Akt/mTOR pathway.[2]

Q5: Are there any known compounds with similar effects that I can use as a positive control?

A5: U18666A is a commonly used research compound that inhibits intracellular cholesterol trafficking, leading to an accumulation of cholesterol in late endosomes and lysosomes. While its mechanism is different from direct inhibition of biosynthesis, it provides a useful tool for studying the cellular consequences of disrupted cholesterol homeostasis and could serve as a comparative control in some experiments.

Troubleshooting Guides

Problem: Poor or Inconsistent Cellular Uptake of Aminocholesterol
Possible Cause Recommended Solution
Low Solubility Prepare a stock solution of the aminocholesterol complexed with methyl-β-cyclodextrin (MβCD). Optimize the ratio of MβCD to aminocholesterol.
Compound Precipitation Ensure the final concentration of the compound in the culture medium does not exceed its solubility limit. Visually inspect the medium for precipitates after adding the compound.
Interaction with Plastics Cholesterol and other lipophilic molecules can adsorb to plastic surfaces of culture vessels.[3][4] Consider using glass culture vessels or pre-treating plasticware with a blocking agent like bovine serum albumin (BSA).
Incorrect Solvent Test different biocompatible solvents for your stock solution, such as DMSO or ethanol, ensuring the final concentration in the culture is well below toxic levels.
Problem: High Cell Death or Unexpected Cytotoxicity
Possible Cause Recommended Solution
Concentration Too High Perform a dose-response curve to determine the IC50 value and a suitable working concentration for your cell line. Start with a wide range of concentrations.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in the culture medium is at a non-toxic level. Run a solvent-only control.
Contamination of Compound Verify the purity of your aminocholesterol compound. If possible, obtain a certificate of analysis from the supplier.
Off-Target Effects Consider the possibility of off-target effects. Review the literature for known off-target activities of similar compounds.
Problem: Inconsistent or Non-reproducible Experimental Results
Possible Cause Recommended Solution
Variability in Compound Preparation Prepare a large batch of the aminocholesterol stock solution to be used across all related experiments to ensure consistency.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.
Confluency of Cells Seed cells at a consistent density and treat them at the same level of confluency for all experiments.
Incubation Time Optimize the incubation time for the treatment. Perform a time-course experiment to identify the optimal duration for the desired effect.

Experimental Protocols

Protocol 1: Preparation of Aminocholesterol-MβCD Complex
  • Materials:

    • Aminocholesterol compound

    • Methyl-β-cyclodextrin (MβCD)

    • Serum-free cell culture medium or PBS

    • Vortex mixer

    • Water bath or incubator at 37°C

  • Procedure:

    • Prepare a stock solution of MβCD in serum-free medium or PBS (e.g., 100 mM).

    • Prepare a stock solution of the aminocholesterol in a suitable solvent (e.g., DMSO or ethanol) at a high concentration.

    • In a sterile microcentrifuge tube, add the desired amount of the MβCD solution.

    • While vortexing the MβCD solution, slowly add the aminocholesterol stock solution dropwise. A typical molar ratio of MβCD to aminocholesterol is 8:1, but this may need to be optimized.

    • Incubate the mixture in a 37°C water bath for 15-30 minutes with intermittent vortexing to facilitate complex formation.

    • Sterile-filter the final complex solution through a 0.22 µm filter before adding it to the cell culture medium.

Protocol 2: Cytotoxicity Assay (MTT Assay)
  • Materials:

    • 96-well cell culture plates

    • Cells of interest

    • Complete cell culture medium

    • Aminocholesterol compound (prepared as a stock solution)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of the aminocholesterol compound in complete culture medium. Include a vehicle-only control.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the aminocholesterol compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • After incubation, add MTT solution to each well (final concentration of ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-only control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare Aminocholesterol Stock Solution form_complex Form Aminocholesterol- MβCD Complex prep_compound->form_complex prep_mbcd Prepare MβCD Solution prep_mbcd->form_complex treat_cells Treat Cells with Complex form_complex->treat_cells seed_cells Seed Cells in Multi-well Plate seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate assay Perform Endpoint Assay (e.g., Cytotoxicity, Western Blot) incubate->assay readout Data Acquisition assay->readout analyze Data Analysis readout->analyze

Caption: Experimental workflow for aminocholesterol treatment.

signaling_pathway cluster_membrane Cell Membrane cluster_downstream Potential Downstream Effects aminocholesterol Aminocholesterol membrane Disruption of Lipid Rafts / Cholesterol Homeostasis aminocholesterol->membrane Interferes with rtk Altered RTK Signaling membrane->rtk pi3k PI3K/Akt/mTOR Pathway Modulation membrane->pi3k apoptosis Induction of Apoptosis membrane->apoptosis

Caption: Plausible signaling effects of aminocholesterol.

References

Technical Support Center: Overcoming Resistance to 25-Aminocholesterol in Fungal Strains

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding fungal resistance mechanisms specifically to 25-aminocholesterol is limited in publicly available scientific literature. The following troubleshooting guide and FAQs are based on established resistance mechanisms to other inhibitors of the ergosterol biosynthesis pathway, such as azoles and other aminosterol derivatives. This guide provides a foundational framework for researchers encountering resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in fungi?

A1: this compound is presumed to act as an inhibitor of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired function of membrane-bound proteins, and ultimately, fungal cell death.[1][2] The specific enzymatic target within this pathway is likely one of the sterol demethylases or isomerases.

Q2: My fungal strain is showing resistance to this compound. What are the potential mechanisms?

A2: Based on resistance to similar antifungal compounds, several mechanisms could be at play:

  • Target Modification: Mutations in the gene encoding the target enzyme (e.g., ERG genes) can prevent this compound from binding effectively.

  • Increased Drug Efflux: Overexpression of efflux pump proteins can actively transport this compound out of the cell, preventing it from reaching its target.

  • Upregulation of the Ergosterol Pathway: An increase in the overall production of ergosterol can overcome the inhibitory effect of this compound.

  • Alternative Metabolic Pathways: The fungal strain may have developed or upregulated alternative pathways to produce essential sterols or mitigate the toxic effects of inhibited ergosterol synthesis.

Q3: Are there known genes associated with resistance to aminosterols in fungi?

A3: Yes, in the pathogenic yeast Cryptococcus neoformans, a gene called RTA1 (Resistance to Aminocholesterol 1) has been identified. Its protein product is a lipid-translocating exporter that, when overexpressed, confers resistance to 7-aminocholesterol, a compound structurally similar to this compound. Homologs of RTA1 exist in other fungi and may play a similar role in resistance to this compound.

Troubleshooting Guide

Issue 1: Higher than expected Minimum Inhibitory Concentration (MIC) for this compound.

Possible Cause 1: Intrinsic Resistance

  • Troubleshooting Steps:

    • Review the literature for baseline MIC values of this compound against your fungal species.

    • If no data is available, test against a wild-type, sensitive strain of the same or a closely related species to establish a baseline.

    • Sequence key genes in the ergosterol biosynthesis pathway (ERG11, ERG25, ERG6, ERG3) to check for polymorphisms that may confer intrinsic resistance.

Possible Cause 2: Acquired Resistance

  • Troubleshooting Steps:

    • Perform a Dose-Response Curve: Determine the full inhibitory range to confirm a rightward shift in the MIC curve compared to a sensitive control.

    • Gene Expression Analysis (qRT-PCR):

      • Quantify the expression of genes encoding efflux pumps (e.g., CDR1, CDR2, MDR1).

      • Measure the expression of the RTA1 homolog in your fungal species.

      • Analyze the expression of key ergosterol biosynthesis genes (ERG11, UPC2, ECM22) to check for upregulation.

    • Whole-Genome Sequencing: Sequence the resistant strain to identify mutations in the ERG genes or in transcription factors that regulate the ergosterol pathway.

Issue 2: Fungal growth is initially inhibited but recovers over time.

Possible Cause: Induction of Resistance Mechanisms

  • Troubleshooting Steps:

    • Time-Kill Assay: Perform a time-kill assay to observe the dynamics of fungal growth in the presence of this compound over an extended period (e.g., 48-72 hours).

    • Gene Expression Profiling Over Time: Conduct a time-course experiment, exposing the fungus to this compound and harvesting cells at different time points (e.g., 0, 2, 4, 8, 24 hours). Analyze the expression of efflux pump and ERG genes at each time point to observe if there is an induction of these genes.

Quantitative Data Summary

Table 1: Hypothetical MIC Values for this compound in Susceptible vs. Resistant Fungal Strains

Fungal StrainGenotypeThis compound MIC (µg/mL)Fold Change in MIC
Wild-Type (Susceptible)WT1.0-
Resistant Mutant 1ERG11 (Y132H)16.016
Resistant Mutant 2UPC2 (G898D)8.08
Resistant Mutant 3High CDR1 expression>64.0>64
Resistant Mutant 4High RTA1 homolog expression32.032

Note: These values are hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 1 mg/mL.

  • Preparation of Microdilution Plates:

    • Use sterile 96-well flat-bottom microtiter plates.

    • Add 100 µL of RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to all wells.

    • Create a serial two-fold dilution of the this compound stock solution across the plate, starting from a desired maximum concentration. The final volume in each well should be 100 µL.

    • Include a drug-free well (growth control) and a cell-free well (sterility control).

  • Inoculum Preparation:

    • Culture the fungal strain on Sabouraud Dextrose Agar (SDA) for 24-48 hours.

    • Prepare a cell suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that causes a significant (≥50%) reduction in turbidity compared to the growth control.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
  • Fungal Culture and RNA Extraction:

    • Grow the fungal strain to mid-log phase in a suitable broth medium.

    • Expose the culture to a sub-inhibitory concentration of this compound for a defined period (e.g., 4 hours).

    • Harvest the cells and extract total RNA using a standard protocol (e.g., Trizol or a commercial kit).

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcriptase kit.

  • qRT-PCR:

    • Perform qRT-PCR using primers specific for your target genes (e.g., ERG11, CDR1, RTA1 homolog) and a housekeeping gene (e.g., ACT1, TEF1) for normalization.

    • Use a SYBR Green or probe-based detection method.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, comparing the expression in the this compound-treated sample to an untreated control.

Visualizations

Ergosterol_Biosynthesis_Pathway cluster_resistance Potential Resistance Mechanisms Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ERG1 4,4-dimethyl-zymosterol 4,4-dimethyl-zymosterol Lanosterol->4,4-dimethyl-zymosterol ERG11 (Target of Azoles) Zymosterol Zymosterol 4,4-dimethyl-zymosterol->Zymosterol ERG25 Fecosterol Fecosterol Zymosterol->Fecosterol ERG6 Episterol Episterol Fecosterol->Episterol ERG3 Ergosterol Ergosterol Episterol->Ergosterol ERG5, ERG4 Cell Membrane Cell Membrane Ergosterol->Cell Membrane Mutation in ERG11/ERG25 Mutation in ERG11/ERG25 Mutation in ERG11/ERG25->Lanosterol Upregulation of ERG genes Upregulation of ERG genes Upregulation of ERG genes->Lanosterol Efflux Pump (CDR1/RTA1) Efflux Pump (CDR1/RTA1) This compound This compound Efflux Pump (CDR1/RTA1)->this compound Export This compound->Lanosterol Inhibition This compound->4,4-dimethyl-zymosterol Inhibition

Caption: Ergosterol biosynthesis pathway and points of inhibition and resistance.

Troubleshooting_Workflow start High MIC of this compound Observed mic_confirm Confirm MIC with Broth Microdilution (vs. Wild-Type) start->mic_confirm gene_expression Analyze Gene Expression (qRT-PCR) - ERG genes - Efflux pumps (CDR1, RTA1) - Transcription factors (UPC2) mic_confirm->gene_expression sequencing Sequence Key Genes - ERG11, ERG25, ERG6, ERG3 - UPC2 mic_confirm->sequencing result1 Upregulation of Efflux Pumps or ERG Pathway gene_expression->result1 wgs Whole Genome Sequencing of Resistant Strain sequencing->wgs result2 Mutation in Target or Regulatory Genes sequencing->result2 result3 Novel Resistance Mechanism wgs->result3

Caption: Troubleshooting workflow for investigating resistance to this compound.

References

Technical Support Center: Enhancing the Stability of 25-Aminocholesterol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with 25-aminocholesterol, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This guide provides troubleshooting advice and answers to frequently asked questions regarding the preservation of this compound's integrity.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound, offering potential causes and solutions.

Problem 1: Decreased Potency or Activity of this compound in Assays

  • Potential Cause: Chemical degradation of this compound due to improper storage conditions. Like cholesterol, this compound is susceptible to oxidation, particularly at the C7 position and the double bond in the B-ring. The primary amino group at the C25 position can also be a site for degradation reactions.

  • Solution:

    • Temperature: Store solid this compound at or below -20°C for long-term storage.[1] For solutions, -70°C or lower is recommended to minimize degradation.[2][3][4][5] Studies on cholesterol have shown a decrease in concentration over time even at -70°C, suggesting that the lowest possible temperature is optimal.[2][4]

    • Light: Protect this compound from light at all times by using amber vials or by wrapping containers in aluminum foil. Photodegradation can occur in cholesterol and its derivatives.

    • Oxygen: Oxygen is a key factor in the oxidation of sterols. For long-term storage of solid material or solutions, consider purging the container with an inert gas like argon or nitrogen before sealing.[6][7][8][9]

Problem 2: Appearance of Unknown Peaks in Analytical Chromatography (HPLC, GC-MS)

  • Potential Cause: Formation of degradation products. Oxidation of the cholesterol backbone can lead to the formation of various oxysterols. The amino group could potentially undergo reactions as well.

  • Solution:

    • Proper Handling: Minimize the exposure of this compound to ambient temperature, light, and air during sample preparation.

    • Use of Antioxidants: For solutions, consider the addition of antioxidants. While specific data for this compound is limited, antioxidants like BHT (butylated hydroxytoluene) are commonly used to prevent the oxidation of lipids. Natural antioxidants such as vitamin E (alpha-tocopherol) and vitamin C (ascorbic acid) have also been shown to inhibit cholesterol oxidation.[10][11][12]

    • pH Control: For aqueous suspensions or solutions, the pH can influence the stability of the amino group. While the optimal pH for this compound has not been explicitly determined, maintaining a pH around neutral (6-8) is a reasonable starting point to prevent acid or base-catalyzed degradation.

Problem 3: Poor Solubility or Precipitation of this compound After Storage

  • Potential Cause: Aggregation or degradation of the compound leading to less soluble byproducts. Changes in the physical form of the compound can occur during freeze-thaw cycles.

  • Solution:

    • Solvent Choice: For preparing stock solutions, use a high-purity organic solvent in which this compound is freely soluble, such as ethanol or chloroform.[10] For cell culture experiments, a water-soluble complex, for example with cyclodextrin, might be a more stable option.

    • Aliquotting: To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its physical state, aliquot stock solutions into single-use volumes before freezing.

    • Lyophilization: For long-term storage in a solid state, lyophilization (freeze-drying) from a suitable solvent system can enhance stability. The addition of lyoprotectants such as trehalose or sucrose during this process can help maintain the amorphous state and prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C or lower, protected from light.[1] The container should be flushed with an inert gas, such as argon or nitrogen, to displace oxygen and minimize oxidation.[6][7][8][9]

Q2: How should I prepare and store solutions of this compound?

A2: Prepare stock solutions in a high-purity organic solvent like ethanol or chloroform.[10] For long-term storage, these solutions should be aliquoted into single-use vials, purged with inert gas, and stored at -70°C or below.[2][3][4][5] Avoid repeated freeze-thaw cycles.

Q3: Can I store this compound in an aqueous buffer?

A3: While this compound has very low solubility in water, it can be prepared as a suspension or complexed with a carrier like cyclodextrin for aqueous applications. The stability in aqueous solutions is expected to be lower than in organic solvents. The pH of the buffer should be near neutral to minimize hydrolysis of the amino group. The solution should be stored frozen at -70°C or below and used as quickly as possible.

Q4: What are the primary degradation pathways for this compound?

A4: The primary degradation pathway is likely oxidation of the cholesterol ring system, similar to cholesterol, which is susceptible to autoxidation.[13] This can lead to the formation of various oxysterols. The amino group at the C-25 position could also be susceptible to oxidative deamination or other reactions. Hydrolysis and photodegradation are other potential pathways.

Q5: How can I assess the stability of my this compound sample?

A5: The stability can be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A decrease in the peak area of this compound and the appearance of new peaks over time would indicate degradation. A loss of biological activity in a standardized assay is also an indicator of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormTemperatureAtmosphereLight ConditionDuration
Solid ≤ -20°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Long-term
Organic Solution ≤ -70°CInert Gas (Argon/Nitrogen)Dark (Amber Vial)Long-term
Aqueous Suspension ≤ -70°CAir or Inert GasDark (Amber Vial)Short-term

Experimental Protocols

Protocol 1: Accelerated Stability Study of this compound

This protocol is designed to predict the long-term stability of this compound under various conditions.

  • Sample Preparation:

    • Weigh 1 mg of this compound into three sets of amber glass vials.

    • Set 1: Solid form, flush with nitrogen, and seal.

    • Set 2: Dissolve in ethanol to a final concentration of 1 mg/mL, flush with nitrogen, and seal.

    • Set 3: Prepare a 1 mg/mL suspension in a phosphate-buffered saline (PBS) at pH 7.4.

  • Storage Conditions:

    • Place vials from each set into controlled environment chambers at:

      • 40°C / 75% Relative Humidity (RH)

      • 25°C / 60% RH

      • 5°C

      • -20°C (as a control)

  • Time Points:

    • Analyze samples at time 0, 1, 2, 4, and 6 weeks.

  • Analysis:

    • At each time point, analyze the samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect any degradation products.

    • Assess the physical appearance of the samples for any changes in color or precipitation.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O2, Heat, Metal Ions Hydrolysis Hydrolysis This compound->Hydrolysis H2O, pH Photodegradation Photodegradation This compound->Photodegradation Light Oxidized Products (Oxysterols) Oxidized Products (Oxysterols) Oxidation->Oxidized Products (Oxysterols) Hydrolyzed Products Hydrolyzed Products Hydrolysis->Hydrolyzed Products Photodegradation Products Photodegradation Products Photodegradation->Photodegradation Products

Caption: Potential degradation pathways for this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Start Start Weigh_Sample Weigh this compound Start->Weigh_Sample Prepare_Solid Solid Sample Weigh_Sample->Prepare_Solid Prepare_Solution Ethanol Solution Weigh_Sample->Prepare_Solution Prepare_Suspension Aqueous Suspension Weigh_Sample->Prepare_Suspension Accelerated 40°C / 75% RH Prepare_Solid->Accelerated Intermediate 25°C / 60% RH Prepare_Solid->Intermediate Refrigerated 5°C Prepare_Solid->Refrigerated Frozen -20°C Prepare_Solid->Frozen Prepare_Solution->Accelerated Prepare_Solution->Intermediate Prepare_Solution->Refrigerated Prepare_Solution->Frozen Prepare_Suspension->Accelerated Prepare_Suspension->Intermediate Prepare_Suspension->Refrigerated Prepare_Suspension->Frozen Time_Points Time Points (0-6 weeks) Accelerated->Time_Points Intermediate->Time_Points Refrigerated->Time_Points Frozen->Time_Points HPLC_Analysis HPLC for Purity Time_Points->HPLC_Analysis Visual_Inspection Visual Inspection Time_Points->Visual_Inspection End End HPLC_Analysis->End Visual_Inspection->End

Caption: Workflow for an accelerated stability study of this compound.

References

Validation & Comparative

Comparative Antifungal Activity of 25-Aminocholesterol and Related Aminosterols Against Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of 25-aminocholesterol and other aminosterol derivatives against a range of pathogenic fungal species. The data presented herein is intended to serve as a resource for researchers investigating novel antifungal agents and their mechanisms of action.

Executive Summary

Aminosterols represent a class of compounds with demonstrated antifungal properties. Their primary mechanism of action is believed to be the disruption of the fungal cell membrane through the inhibition of ergosterol biosynthesis, a pathway crucial for fungal cell viability and integrity. This guide summarizes the available quantitative data on the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of this compound and related aminosterols against clinically relevant fungi, including Candida, Aspergillus, and Cryptococcus species. Detailed experimental protocols for determining these parameters are also provided to facilitate reproducible research.

Comparative Antifungal Activity

The antifungal efficacy of aminosterols varies depending on the specific compound and the target fungal species. While data for this compound is limited, studies on related aminosterols provide valuable insights into the potential spectrum of activity.

Table 1: In Vitro Antifungal Activity of Aminosterols Against Various Fungal Species

CompoundFungal SpeciesMIC (µM)MIC (µg/mL)MFC (µg/mL)Reference
This compound Candida albicans4--[1]
25-Azalanosterol Candida albicans-0.125-8-
Candida krusei-0.5-8-
Candida glabrata-0.5-32-
Squalamine Candida spp.-8-16-
Dermatophytes-4-16-
Aminosterol Derivative (ASD) Candida spp.-1-2-
Dermatophytes-2-8-

Experimental Protocols

The following are standardized methods for determining the in vitro antifungal susceptibility of fungi, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the reference standard for determining the MIC of antifungal agents.

For Yeasts (e.g., Candida spp., Cryptococcus spp.) - Adapted from CLSI M27:

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial twofold dilution of this compound is prepared in a 96-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • Reading: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free control well.

For Filamentous Fungi (e.g., Aspergillus spp.) - Adapted from CLSI M38-A2:

  • Inoculum Preparation: Conidia are harvested from a 7-day old culture on potato dextrose agar and suspended in sterile saline containing 0.05% Tween 80. The suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

  • Drug Dilution and Inoculation: Follow the same procedure as for yeasts.

  • Incubation: The plates are incubated at 35°C for 48-72 hours.

  • Reading: The MIC is the lowest concentration of the drug that shows complete inhibition of growth.

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined after the MIC has been established.

  • Subculturing: Aliquots (typically 10-20 µL) from all wells showing no visible growth in the MIC assay are subcultured onto a suitable agar medium (e.g., Sabouraud Dextrose Agar).

  • Incubation: The agar plates are incubated at 35°C for a sufficient time to allow for the growth of any viable fungi (typically 24-72 hours).

  • Reading: The MFC is the lowest concentration of the antifungal agent that results in no growth or a 99.9% reduction in the number of colony-forming units (CFUs) compared to the initial inoculum.

Visualizing the Experimental Workflow and Mechanism of Action

To better understand the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mfc MFC Assay Fungal_Culture Fungal Culture Inoculum Inoculum Preparation Fungal_Culture->Inoculum Inoculation Inoculation of Microtiter Plate Inoculum->Inoculation Drug_Dilution This compound Serial Dilution Drug_Dilution->Inoculation Incubation_MIC Incubation Inoculation->Incubation_MIC Reading_MIC MIC Reading Incubation_MIC->Reading_MIC Subculturing Subculturing Reading_MIC->Subculturing Incubation_MFC Incubation Subculturing->Incubation_MFC Reading_MFC MFC Reading Incubation_MFC->Reading_MFC

Experimental workflow for determining MIC and MFC.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_membrane Fungal Cell Membrane Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation Steps Cell_Membrane Ergosterol Integration into Cell Membrane Ergosterol->Cell_Membrane Disrupted_Membrane Disrupted Cell Membrane (Cell Death) Cell_Membrane->Disrupted_Membrane This compound This compound This compound->Lanosterol Inhibits (Proposed)

Proposed mechanism of action of this compound.

Mechanism of Action: Targeting Ergosterol Biosynthesis

The primary antifungal target for many classes of drugs, including azoles and likely aminosterols, is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, where it plays a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

The proposed mechanism of action for this compound and related aminosterols involves the inhibition of one or more enzymatic steps in the conversion of lanosterol to ergosterol. This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the fungal cell. The resulting defective cell membrane becomes more permeable, leading to the leakage of essential cellular contents and ultimately cell death. This targeted disruption of a vital fungal-specific pathway is the basis for the selective toxicity of these compounds against fungi.

Conclusion

This compound and other aminosterols exhibit promising in vitro antifungal activity against a variety of pathogenic fungi. Their proposed mechanism of targeting the ergosterol biosynthesis pathway makes them an interesting class of compounds for further investigation and development. The data and protocols presented in this guide are intended to support these research efforts. Further studies are warranted to fully elucidate the antifungal spectrum and mechanism of action of this compound and to evaluate its potential as a therapeutic agent.

References

A Comparative Analysis of the Antifungal Properties of 25-Aminocholesterol and 7-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antifungal drug development, aminosterols have emerged as a promising class of compounds. This guide provides a detailed comparison of the antifungal properties of two such molecules: 25-aminocholesterol and 7-aminocholesterol. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data to inform future research and development efforts.

Quantitative Antifungal Activity

Direct comparative studies evaluating this compound and 7-aminocholesterol under identical experimental conditions are limited in the publicly available scientific literature. However, by collating data from independent studies, a preliminary assessment of their antifungal potency can be made. It is crucial to note that variations in experimental protocols, such as inoculum size, media, and incubation time, can influence minimum inhibitory concentration (MIC) values.

CompoundFungal SpeciesMICReference
This compound Candida albicans4 µM[1]
7-Aminocholesterol Cryptococcus neoformansInhibitory at 0.5 - 1.0 µg/mL[2][3]
7-Aminocholesterol Candida spp. (including resistant strains)Strong antifungal activity (specific MICs not detailed in the provided search results)

Mechanism of Action

The primary antifungal mechanism of these aminosterols appears to be the disruption of the fungal cell membrane's integrity by interfering with ergosterol biosynthesis.

7-Aminocholesterol is believed to function as a morpholine-like compound, inhibiting the ergosterol biosynthesis pathway.[2] Specifically, it is thought to target two key enzymes:

  • Sterol C14-reductase (Erg24): This enzyme is involved in the removal of the C14-methyl group from sterol precursors.

  • C-8 sterol isomerase (Erg2): This enzyme catalyzes the isomerization of the double bond from C8 to C7 in the sterol backbone.

Inhibition of these enzymes leads to the accumulation of toxic sterol intermediates and a depletion of ergosterol, ultimately compromising the fungal cell membrane's structure and function, which can lead to cell death.[2] The gene RTA1 has been identified as conferring resistance to 7-aminocholesterol, likely by encoding a lipid-translocating exporter protein.[2][4]

The precise molecular targets of This compound within the ergosterol biosynthesis pathway are not as well-defined in the available literature. However, its structural similarity to cholesterol and lanosterol suggests a likely interaction with one or more enzymes involved in sterol metabolism.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the known mechanism of 7-aminocholesterol and a typical experimental workflow for determining antifungal susceptibility, the following diagrams have been generated using Graphviz.

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg24 Erg24 (C14-Reductase) Lanosterol->Erg24 multiple steps Fecosterol Fecosterol (and other intermediates) Erg2 Erg2 (C8-Isomerase) Fecosterol->Erg2 multiple steps Episterol Episterol Ergosterol Ergosterol Episterol->Ergosterol multiple steps Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane DisruptedMembrane Disrupted Cell Membrane (Cell Death) Inhibitor 7-Aminocholesterol Inhibitor->Erg24 Inhibitor->Erg2 Erg24->Fecosterol Erg2->Episterol

Caption: Proposed mechanism of 7-aminocholesterol action.

Antifungal_Susceptibility_Workflow Start Start: Prepare Fungal Inoculum PreparePlate Prepare 96-well plate with serial dilutions of aminosterol in RPMI medium Start->PreparePlate Inoculate Inoculate wells with fungal suspension PreparePlate->Inoculate Incubate Incubate at 35-37°C for 24-48 hours Inoculate->Incubate ReadMIC Determine Minimum Inhibitory Concentration (MIC) (Visually or Spectrophotometrically) Incubate->ReadMIC Result Endpoint: Lowest concentration with significant growth inhibition ReadMIC->Result

Caption: Broth microdilution antifungal susceptibility testing workflow.

Experimental Protocols

The following provides a generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds like this compound and 7-aminocholesterol, based on established protocols such as the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeasts.

Antifungal Susceptibility Testing by Broth Microdilution

1. Preparation of Antifungal Stock Solution:

  • Accurately weigh the aminosterol compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).

2. Preparation of Microdilution Plates:

  • In a sterile 96-well microtiter plate, perform serial twofold dilutions of the aminosterol stock solution in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve a range of final concentrations.

  • Include a positive control well (fungal inoculum without the drug) and a negative control well (medium only).

3. Preparation of Fungal Inoculum:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

  • Harvest the fungal cells and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

  • Further dilute this suspension in RPMI 1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL).

4. Inoculation and Incubation:

  • Add the standardized fungal inoculum to each well of the microtiter plate.

  • Incubate the plate at 35°C for 24-48 hours.

5. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the positive control.

  • Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.

Conclusion

Both this compound and 7-aminocholesterol demonstrate notable antifungal properties, with 7-aminocholesterol having a more clearly defined mechanism of action involving the inhibition of key enzymes in the ergosterol biosynthesis pathway. The available data suggests that this compound is active against Candida albicans, while 7-aminocholesterol shows promise against both Candida species and Cryptococcus neoformans.

However, the lack of direct comparative studies necessitates further research to definitively establish the relative potency and spectrum of activity of these two compounds. Future investigations should focus on head-to-head comparisons against a broad panel of fungal pathogens, including clinically relevant resistant strains, using standardized methodologies. Elucidating the precise molecular target of this compound will also be crucial for its further development as a potential antifungal therapeutic.

References

Unraveling the Role of 25-Hydroxycholesterol: A Comparative Guide to its Mechanism of Action Validated by Genetic Knockouts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data demonstrating the mechanism of action of 25-hydroxycholesterol (25-HC), a pivotal oxysterol in regulating cholesterol homeostasis and immune responses. The validation of its function, primarily through the use of genetic knockout models of the enzyme Cholesterol 25-hydroxylase (Ch25h), is highlighted.

Core Mechanisms of 25-Hydroxycholesterol Action

25-HC exerts its biological effects through two primary signaling pathways:

  • Suppression of the SREBP Pathway: 25-HC is a potent negative regulator of Sterol Regulatory Element-Binding Protein 2 (SREBP2), a master transcription factor for genes involved in cholesterol biosynthesis. By inhibiting SREBP2 activation, 25-HC effectively reduces the endogenous production of cholesterol.[1][2]

  • Activation of the LXR Pathway: 25-HC acts as an agonist for the Liver X Receptor (LXR), a nuclear receptor that plays a crucial role in cholesterol efflux, transport, and the inflammatory response.[3][4][5]

The generation of Ch25h knockout (Ch25h-/-) mice, which are incapable of producing 25-HC from cholesterol, has been instrumental in dissecting these mechanisms in vivo.

Comparative Data from Ch25h Knockout Studies

The following tables summarize quantitative data from studies comparing wild-type (WT) and Ch25h knockout mice, illustrating the physiological consequences of 25-HC deficiency.

Table 1: Impact of Ch25h Knockout on Lipid Metabolism
ParameterMouse ModelWild-Type (WT)Ch25h Knockout (Ch25h-/-)Key FindingReference
Serum Total CholesterolMice on a high-fat dietNormalHigherCh25h deficiency leads to increased serum cholesterol.[6]
Serum TriglyceridesMice on a high-fat dietNormalHigherLack of 25-HC results in elevated triglyceride levels.[6]
Hepatic Lipid AccumulationMice on a high-fat dietLess pronouncedMore lipid accumulationCh25h knockout mice are more prone to hepatic steatosis.[6]
Srebp2 mRNA expressionLiver tissueBaselineIncreased25-HC deficiency leads to upregulation of the key cholesterol synthesis transcription factor.[6]
Lxrα mRNA expressionLiver tissueBaselineDecreasedThe absence of 25-HC results in reduced expression of the cholesterol efflux regulator.[6]
Table 2: Role of Ch25h in Inflammation and Immune Response
ParameterMouse Model/ConditionWild-Type (WT)Ch25h Knockout (Ch25h-/-)Key FindingReference
Tnfα mRNA expressionEpididymal white adipose tissue (HFD)HigherSignificantly reduced25-HC is implicated in promoting adipose tissue inflammation.[7]
Ccl2 mRNA expressionEpididymal white adipose tissue (HFD)HigherSignificantly reducedCh25h deficiency attenuates the expression of pro-inflammatory chemokines.[7]
IgA-secreting B cellsIntestinal immunizationNormal frequencyHigher frequency25-HC restrains plasma cell differentiation and IgA response.[8]
Brain 25-HC levelsLPS-induced neuroinflammationIncreasedNo increasePeripheral LPS administration increases brain 25-HC in a Ch25h-dependent manner.[9]
Microglial ActivationLPS-induced neuroinflammationActivatedDecreasedCh25h deficiency coincides with reduced microglial activation in response to systemic inflammation.[9]

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the validation of 25-HC's mechanism of action.

Protocol 1: Measurement of Serum Cholesterol in Mice

Objective: To quantify the total cholesterol levels in the serum of wild-type and Ch25h knockout mice.

Materials:

  • Blood collection tubes (serum separator tubes)

  • Centrifuge

  • Mouse Total Cholesterol ELISA Kit (e.g., Abcam ab285242 or similar)[10]

  • Microplate reader

Procedure:

  • Sample Collection: Collect blood from mice via a standard method (e.g., cardiac puncture, tail vein) into serum separator tubes. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[11]

  • Serum Separation: Centrifuge the clotted blood at approximately 1,000 x g for 20 minutes. Carefully collect the supernatant (serum).[11]

  • ELISA Assay:

    • Prepare standards and samples according to the ELISA kit manufacturer's instructions.

    • Add standards and diluted serum samples to the appropriate wells of the pre-coated microplate.

    • Add the HRP-conjugated detection antibody and incubate as per the kit protocol.

    • Wash the plate to remove unbound reagents.

    • Add the chromogen solution and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the total cholesterol concentration in the serum samples by comparing their absorbance to the standard curve.

Protocol 2: Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the relative mRNA expression levels of target genes (e.g., Srebp2, Lxrα, Tnfα) in tissues from wild-type and Ch25h knockout mice.

Materials:

  • Tissue samples (e.g., liver, adipose tissue)

  • RNA extraction kit

  • Reverse transcription kit for cDNA synthesis

  • qPCR primers for target and reference genes

  • qPCR master mix (containing SYBR Green or other fluorescent dye)

  • qPCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the tissue samples using a commercial RNA extraction kit, following the manufacturer's protocol.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit. This involves mixing the RNA with reverse transcriptase, dNTPs, and primers.[12]

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix containing the qPCR master mix, forward and reverse primers for the target gene, and nuclease-free water.

    • Aliquot the master mix into qPCR plate wells.

    • Add the synthesized cDNA to the respective wells.

    • Include appropriate controls such as a no-template control (NTC) and a no-reverse-transcriptase control (-RT).[13]

  • qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension steps).

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to a stable reference gene (e.g., Gapdh, Actb).

Protocol 3: Assessment of Inflammatory Response

Objective: To evaluate the inflammatory response in a specific tissue by measuring pro-inflammatory cytokine and chemokine expression.

Materials:

  • Tissue samples

  • Protein lysis buffer

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-6)

  • Materials for qPCR (as described in Protocol 2)

Procedure:

  • Gene Expression Analysis:

    • Follow Protocol 2 to quantify the mRNA levels of pro-inflammatory genes such as Tnfα, Il6, and Ccl2 in the tissue of interest.

  • Protein Level Analysis (ELISA):

    • Homogenize tissue samples in protein lysis buffer.

    • Centrifuge the homogenates to pellet cellular debris and collect the supernatant containing the proteins.

    • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

    • Use commercial ELISA kits to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) in the protein lysates, following the manufacturer's instructions.

  • Histological Analysis (Optional):

    • Fix tissue samples in formalin and embed in paraffin.

    • Prepare tissue sections and perform immunohistochemistry (IHC) using antibodies against inflammatory cell markers (e.g., F4/80 for macrophages) to visualize and quantify immune cell infiltration.

Visualizing the Pathways and Workflows

Diagrams are provided below to illustrate the key signaling pathways of 25-HC and a typical experimental workflow for studying its function using genetic knockouts.

SREBP_Pathway cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG S1P S1P SREBP_SCAP->S1P Transport to Golgi (Low Sterol) INSIG->SREBP_SCAP S2P S2P Processed_SREBP Cleaved SREBP S1P->Processed_SREBP Cleavage 1 S2P->Processed_SREBP Cleavage 2 nSREBP Nuclear SREBP (nSREBP) Processed_SREBP->nSREBP Translocates to SRE Sterol Response Element (SRE) nSREBP->SRE Binds to Cholesterol_Synthesis_Genes Cholesterol Biosynthesis Genes SRE->Cholesterol_Synthesis_Genes Activates Cholesterol Cholesterol CH25H CH25H Cholesterol->CH25H Substrate HC25 25-Hydroxycholesterol HC25->INSIG Stabilizes CH25H->HC25 Produces

Caption: SREBP pathway regulation by 25-hydroxycholesterol.

LXR_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HC25_cyto 25-Hydroxycholesterol LXR_RXR LXR-RXR Heterodimer HC25_cyto->LXR_RXR Activates LXRE LXR Response Element (LXRE) LXR_RXR->LXRE Binds to Target_Genes Target Genes (e.g., ABCA1, ABCG1) LXRE->Target_Genes Activates Transcription Cholesterol_Efflux Cholesterol Efflux Target_Genes->Cholesterol_Efflux Anti_Inflammatory Anti-inflammatory Response Target_Genes->Anti_Inflammatory

Caption: LXR pathway activation by 25-hydroxycholesterol.

Experimental_Workflow start Start: Generate Ch25h Knockout Mice wt_mice Wild-Type (WT) Mice start->wt_mice ko_mice Ch25h-/- Mice start->ko_mice treatment Experimental Treatment (e.g., High-Fat Diet, LPS) wt_mice->treatment ko_mice->treatment sample_collection Sample Collection (Blood, Tissues) treatment->sample_collection biochemical_analysis Biochemical Analysis (e.g., Serum Cholesterol) sample_collection->biochemical_analysis molecular_analysis Molecular Analysis (e.g., qPCR, Western Blot) sample_collection->molecular_analysis histological_analysis Histological Analysis (e.g., H&E, IHC) sample_collection->histological_analysis data_analysis Data Analysis and Comparison biochemical_analysis->data_analysis molecular_analysis->data_analysis histological_analysis->data_analysis conclusion Conclusion on 25-HC Function data_analysis->conclusion

Caption: Experimental workflow for Ch25h knockout studies.

References

A Comparative Analysis of 25-Aminocholesterol and Other Sterol Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of combating fungal infections and managing cholesterol-related disorders has spurred the development of a diverse arsenal of sterol biosynthesis inhibitors. Each class of these inhibitors targets a specific enzymatic step in the complex sterol biosynthetic pathway, leading to distinct cellular consequences. This guide provides a comprehensive comparative analysis of 25-aminocholesterol and other prominent sterol biosynthesis inhibitors, including azoles, allylamines, and statins. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and detailed experimental protocols for key assays.

Mechanism of Action: Targeting Key Enzymes in Sterol Production

Sterol biosynthesis is a vital process in both fungi (ergosterol) and mammals (cholesterol). While sharing fundamental steps, subtle differences in the enzymes involved provide opportunities for selective drug targeting.

This compound and its Analogs: These compounds primarily target sterol 24-C-methyltransferase (SMT) , also known as ERG6 in fungi. This enzyme is crucial for the alkylation of the sterol side chain, a key step in the biosynthesis of ergosterol in fungi. By inhibiting SMT, this compound and its derivatives block the production of ergosterol, leading to the accumulation of aberrant sterol intermediates and ultimately disrupting fungal cell membrane integrity and function. A derivative, 25-azalanosterol, has been shown to inhibit the incorporation of the methyl group from S-adenosylmethionine into the C-24 position of the sterol side chain in Candida albicans.[1]

Azoles (e.g., Fluconazole, Itraconazole): This widely used class of antifungals targets lanosterol 14α-demethylase (ERG11) , a cytochrome P450 enzyme. This enzyme is responsible for the removal of a methyl group from lanosterol, a critical step in the conversion of lanosterol to ergosterol. Inhibition of ERG11 leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which disrupt membrane structure and function.

Allylamines (e.g., Terbinafine): Allylamines inhibit squalene epoxidase (ERG1) , an enzyme that catalyzes the conversion of squalene to 2,3-oxidosqualene. This is an early and rate-limiting step in ergosterol biosynthesis. The inhibition of squalene epoxidase leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.

Statins (e.g., Atorvastatin, Lovastatin): Primarily used as cholesterol-lowering drugs in humans, statins target HMG-CoA reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a very early and rate-limiting step in the synthesis of both cholesterol and ergosterol. While effective in inhibiting the overall pathway, their lack of specificity for fungal enzymes and their action at a very upstream point makes them less suitable as standalone antifungal agents.

Comparative Efficacy: A Quantitative Look at Inhibition

The efficacy of these inhibitors can be quantified by parameters such as the Minimum Inhibitory Concentration (MIC) and the half-maximal inhibitory concentration (IC50). The following tables summarize available data for a comparative overview. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Inhibitor ClassCompoundTarget EnzymeOrganismMIC/IC50Reference
Aminosterol This compoundSterol 24-C-methyltransferase (ERG6)Candida albicansMIC: 4 µM[2]
25-AzalanosterolSterol 24-C-methyltransferase (ERG6)Candida albicansMIC: 0.125-8 µg/mL[1]
Candida kruseiMIC: 0.5-8 µg/mL[1]
Candida glabrataMIC: 0.5-32 µg/mL[1]
Azole FluconazoleLanosterol 14α-demethylase (ERG11)Candida albicansMIC: 0.25 to >256 µg/mL
ItraconazoleLanosterol 14α-demethylase (ERG11)Aspergillus fumigatusMIC: 0.25-8 µg/mL
Allylamine TerbinafineSqualene epoxidase (ERG1)Trichophyton rubrumMIC: ≤0.001-0.03 µg/mL
Statin LovastatinHMG-CoA ReductasePneumocystis cariniiIC50: 4 nM (for enzyme activity)[3]

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these inhibitors with the sterol biosynthesis pathway and the workflows for their evaluation is crucial for a deeper understanding.

Sterol_Biosynthesis_Pathway cluster_early Early Pathway cluster_late Late Pathway (Ergosterol Specific) cluster_inhibitors Inhibitors Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Multiple Steps Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (ERG13) Squalene Squalene Mevalonate->Squalene Multiple Steps 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase (ERG1) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Lanosterol Synthase (ERG7) 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14α-demethylase (ERG11) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Multiple Steps Fecosterol Fecosterol Zymosterol->Fecosterol Sterol 24-C-methyltransferase (ERG6) Episterol Episterol Fecosterol->Episterol Sterol Δ8-Δ7 isomerase (ERG2) Ergosterol Ergosterol Episterol->Ergosterol Multiple Steps Statins Statins Statins->HMG-CoA Inhibits Allylamines Allylamines (Terbinafine) Allylamines->Squalene Inhibits Azoles Azoles (Fluconazole) Azoles->Lanosterol Inhibits Aminocholesterols This compound Aminocholesterols->Zymosterol Inhibits MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Fungal_Culture Prepare Fungal Inoculum Inoculation Inoculate Microtiter Plate Fungal_Culture->Inoculation Inhibitor_Stock Prepare Inhibitor Stock Solutions Serial_Dilutions Perform Serial Dilutions of Inhibitors Serial_Dilutions->Inoculation Incubation Incubate at Appropriate Temperature Inoculation->Incubation Read_Plate Measure Optical Density (OD) Incubation->Read_Plate Determine_MIC Determine MIC50/MIC90 Read_Plate->Determine_MIC Sterol_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell_Culture Culture Fungal Cells with/without Inhibitor Cell_Harvest Harvest and Wash Cells Cell_Culture->Cell_Harvest Lipid_Extraction Extract Total Lipids Cell_Harvest->Lipid_Extraction Derivatization Derivatize Sterols (e.g., Silylation) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Processing Identify and Quantify Sterols GCMS_Analysis->Data_Processing

References

Independent Verification of the Minimum Inhibitory Concentration (MIC) of 25-Aminocholesterol for Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

This guide provides a framework for the independent verification of the Minimum Inhibitory Concentration (MIC) of 25-aminocholesterol against Candida albicans. Due to a lack of published, peer-reviewed data on the specific MIC of this compound for C. albicans, this document outlines the standardized experimental protocols necessary for such a determination. Furthermore, it presents established MIC values for commonly used antifungal agents to serve as a benchmark for comparison. This guide is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative MIC Values

To establish a baseline for evaluating the potential efficacy of this compound, the following table summarizes the MIC ranges for standard antifungal drugs against Candida albicans. These values have been determined using standardized methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
This compound Data Not AvailableData Not AvailableData Not Available
Amphotericin B0.03 - 4.00.51.0
Fluconazole≤0.016 - 320.030.12
Caspofungin0.03 - 4.00.51.0
Micafungin0.001 - 640.58.0
Voriconazole≤0.016 - 320.030.12

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the tested isolates are inhibited, respectively. The presented values for comparator agents are based on a study of various Candida species, and ranges for C. albicans fall within these general ranges.[1]

Experimental Protocols: MIC Determination

The following is a detailed methodology for determining the MIC of a novel compound, such as this compound, against Candida albicans, based on the widely accepted CLSI M27 standard.[2][3][4][5][6]

Objective: To determine the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

Materials:

  • Candida albicans strain (e.g., ATCC 90028 as a quality control strain)

  • This compound and comparator antifungal agents

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile saline or water

  • Vortex mixer

Procedure:

  • Preparation of Antifungal Stock Solutions:

    • Dissolve this compound and comparator drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Perform serial dilutions in RPMI 1640 medium to prepare working solutions at twice the desired final concentrations.

  • Inoculum Preparation:

    • Culture C. albicans on Sabouraud dextrose agar for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Microdilution Assay:

    • Add 100 µL of each twofold-diluted antifungal agent to the wells of a 96-well plate.

    • Add 100 µL of the prepared C. albicans inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition (typically ≥50% for azoles and ≥90-100% for other agents) of growth compared to the drug-free growth control. This can be assessed visually or by reading the optical density with a spectrophotometer.

Mandatory Visualizations

Experimental Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare Antifungal Dilutions a1 Dispense Antifungals into 96-well Plate p1->a1 p2 Prepare C. albicans Inoculum a2 Add Inoculum to Wells p2->a2 a1->a2 a3 Incubate at 35°C for 24-48h a2->a3 an1 Visual or Spectrophotometric Reading a3->an1 an2 Determine MIC an1->an2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathway: Azole Antifungal Mechanism of Action

This diagram illustrates the mechanism of action for azole antifungals, a common class of drugs used for comparison. This compound, if found to be effective, may or may not share this pathway.

G cluster_cell Candida albicans Cell Azole Azole Antifungal (e.g., Fluconazole) Erg11p Lanosterol 14-alpha-demethylase (Erg11p) Azole->Erg11p Inhibits Lanosterol Lanosterol Lanosterol->Erg11p Substrate Membrane Cell Membrane Disruption Lanosterol->Membrane Toxic sterol accumulation Ergosterol Ergosterol Erg11p->Ergosterol Blocked Conversion Ergosterol->Membrane Depletion leads to

Caption: Mechanism of action of azole antifungals against Candida albicans.

References

Cross-Validation of 25-Hydroxycholesterol's Activity in Diverse Laboratory Settings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 25-hydroxycholesterol (25-HC), a pivotal oxysterol in various physiological and pathological processes. We will delve into its multifaceted roles in lipid metabolism, antiviral responses, and inflammation, presenting supporting experimental data and detailed methodologies to facilitate cross-laboratory validation and further research.

Unveiling the multifaceted activities of 25-Hydroxycholesterol

25-Hydroxycholesterol (25-HC) is an oxidized derivative of cholesterol that has garnered significant attention for its broad spectrum of biological activities.[1][2][3] It is a key regulator of cholesterol homeostasis and has been implicated in a range of cellular processes, including immune responses and cell survival.[1][2][4] Produced from cholesterol by the enzyme cholesterol 25-hydroxylase (CH25H), 25-HC acts as a signaling molecule, influencing various metabolic and inflammatory pathways.[3][5]

Comparative Analysis of 25-HC and Its Analogs

The biological effects of 25-HC are often compared with its sulfated metabolite, 25-hydroxycholesterol-3-sulfate (25HC3S), and other oxysterols. These comparisons are crucial for understanding the nuanced regulation of the pathways they influence.

CompoundPrimary Target/PathwayKey Biological Effects
25-Hydroxycholesterol (25-HC) LXR, SREBP-2, RORs, GPR183- Activates Liver X Receptors (LXRs).[6][7] - Suppresses Sterol Regulatory Element-Binding Protein 2 (SREBP-2) processing.[4][8] - Modulates Retinoid-related Orphan Receptors (RORs).[9] - Acts as an agonist for GPR183, directing immune cell migration.[9] - Exhibits broad antiviral activity.[1][3] - Possesses both pro- and anti-inflammatory properties depending on the context.[5]
25-Hydroxycholesterol-3-Sulfate (25HC3S) LXR/SREBP-1- Acts as an antagonist to 25-HC's effects on LXR.[6][7] - Inhibits the LXR/SREBP-1 signaling pathway.[6][7] - Decreases intracellular lipid levels in macrophages.[6][7] - Suppresses inflammatory responses.[10]
T0901317 (Synthetic LXR agonist) LXR- Potent synthetic activator of LXRs. - Used as a positive control in LXR activation assays.[6][7]
GW3965 (Synthetic LXR agonist) LXR- Another widely used synthetic LXR agonist. - Utilized to study the downstream effects of LXR activation.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental approaches, the following diagrams are provided.

SREBP_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Nucleus Nucleus SREBP_SCAP SREBP-SCAP Complex INSIG INSIG SREBP_SCAP->INSIG Binds in high sterol S1P S1P SREBP_SCAP->S1P Translocates to Golgi S2P S2P S1P->S2P Cleavage nSREBP nSREBP S2P->nSREBP Cleavage & Release SRE SRE nSREBP->SRE Binds to Gene_Expression Gene Expression (Cholesterol & Fatty Acid Synthesis) SRE->Gene_Expression Activates Cholesterol Low Cellular Cholesterol Cholesterol->SREBP_SCAP Promotes dissociation from INSIG HC25 25-Hydroxycholesterol HC25->SREBP_SCAP Promotes INSIG binding, Inhibits translocation

Caption: The SREBP pathway regulation by 25-Hydroxycholesterol.

Experimental_Workflow cluster_Preparation Cell Culture & Treatment cluster_Analysis Downstream Analysis Cell_Culture 1. Culture Macrophages (e.g., THP-1, BMDM) Differentiation 2. Differentiate cells (e.g., with PMA) Cell_Culture->Differentiation Treatment 3. Treat with 25-HC and/or alternatives Differentiation->Treatment RNA_Extraction 4a. RNA Extraction Treatment->RNA_Extraction Protein_Extraction 4b. Protein Extraction Treatment->Protein_Extraction Lipid_Extraction 4c. Lipid Extraction Treatment->Lipid_Extraction qPCR 5a. qPCR for gene expression (LXR, SREBP-1, target genes) RNA_Extraction->qPCR Western_Blot 5b. Western Blot for protein levels (LXR, SREBP-1) Protein_Extraction->Western_Blot Lipid_Quantification 5c. Cholesterol & Triglyceride Assays Lipid_Extraction->Lipid_Quantification

Caption: General workflow for assessing 25-HC activity.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. Below are detailed protocols for key experiments used to characterize the activity of 25-HC.

Macrophage Culture and Differentiation
  • Cell Line: Human THP-1 monocytes or bone marrow-derived macrophages (BMDMs) from mice are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Differentiation (for THP-1 cells): Treat THP-1 monocytes with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 100-200 ng/mL for 24-48 hours to induce differentiation into macrophage-like cells. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours before treatment.

  • BMDM Isolation: Isolate bone marrow from the femurs and tibias of mice. Culture the cells in medium containing Macrophage Colony-Stimulating Factor (M-CSF) for 7 days to differentiate them into macrophages.[11]

Treatment with 25-Hydroxycholesterol
  • Preparation of 25-HC Stock Solution: Dissolve 25-HC in ethanol or dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Treatment: Dilute the 25-HC stock solution in the culture medium to the desired final concentration (typically in the range of 1-10 µM). Ensure the final concentration of the solvent (ethanol or DMSO) in the culture medium is non-toxic to the cells (usually <0.1%). Treat the differentiated macrophages for a specified period (e.g., 16-24 hours) before downstream analysis.[12]

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
  • RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit (e.g., TRIzol reagent or column-based kits) according to the manufacturer's instructions.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using a qPCR instrument and a SYBR Green or probe-based master mix. Use primers specific for target genes (e.g., LXRα, SREBP-1c, ABCA1, FASN) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression can be calculated using the 2-ΔΔCt method.

Western Blot for Protein Level Analysis
  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against the proteins of interest (e.g., LXRα, SREBP-1) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control antibody (e.g., β-actin, GAPDH) to normalize protein levels.

Lipid Extraction and Quantification
  • Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS). Extract total lipids from the cells using a solvent mixture, such as hexane:isopropanol (3:2, v/v).[13]

  • Quantification of Cholesterol and Triglycerides: Dry the extracted lipids under nitrogen and then dissolve them in a suitable solvent. Measure the total cholesterol and triglyceride levels using commercially available enzymatic assay kits according to the manufacturer's protocols.[14] Normalize the lipid content to the total protein content of the cell lysate.

Antiviral Activity Assay
  • Viral Infection: Seed host cells in a multi-well plate. Pre-treat the cells with various concentrations of 25-HC for a defined period. Infect the cells with the virus of interest at a specific multiplicity of infection (MOI).

  • Assessment of Viral Replication: After a suitable incubation period, assess viral replication using various methods such as:

    • Plaque Assay: To determine the number of infectious virus particles.

    • qPCR: To quantify viral nucleic acids.

    • Reporter Virus Assay: Using viruses that express a reporter gene (e.g., luciferase, GFP) to quantify infection levels.[15]

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or LDH assay) to ensure that the observed antiviral effect is not due to compound-induced cell death.[16]

This guide serves as a foundational resource for the cross-validation of 25-hydroxycholesterol's activity. The provided data, protocols, and visual aids are intended to support the design of robust experiments and the objective comparison of 25-HC's performance with other relevant compounds.

References

A Comparative Analysis of the In Vitro Toxicity of 25-Aminocholesterol and Conventional Antifungal Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the relentless pursuit of novel antifungal therapies with improved safety profiles, the aminosterol family of compounds has emerged as a promising area of investigation. This guide provides a comparative overview of the in vitro toxicity of 25-aminocholesterol, a representative aminosterol, against established conventional antifungal drugs, namely amphotericin B, fluconazole, and itraconazole. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new antimicrobial agents.

While direct comparative in vitro toxicity studies between this compound and conventional antifungals are not yet available in the public domain, this guide synthesizes existing data on the toxicity of the closely related oxysterol, 25-hydroxycholesterol, and the established antifungal agents. This comparison aims to provide a preliminary toxicological benchmark and underscore the critical need for future head-to-head studies.

Executive Summary of In Vitro Toxicity

The following tables summarize the available quantitative data on the in vitro cytotoxicity and hemolytic activity of 25-hydroxycholesterol and conventional antifungal agents. It is imperative to note that the data has been compiled from various sources and experimental conditions may differ.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayEndpointResult
25-Hydroxycholesterol BE(2)-C (Human Neuroblastoma)CCK-8Cell ViabilitySignificant reduction to 61.7% at 2 µg/mL after 72h[1]
L929 (Mouse Fibroblast)MTTCell ViabilityDose-dependent decrease (viability of 24.7% at 5 µg/mL)
Amphotericin B Osteoblasts & FibroblastsNot SpecifiedCytotoxicityLethal at ≥100 µg/mL; sublethal at 5 and 10 µg/mL
Itraconazole Rat HepatocytesLDH LeakageCytotoxicityDose-dependent cytotoxicity, significantly higher than fluconazole
Fluconazole Rat HepatocytesLDH LeakageCytotoxicityDose-dependent cytotoxicity
Table 2: Hemolytic Activity Data
CompoundEndpointResult
Amphotericin B HemolysisHighly hemolytic at 10 µg/mL
Itraconazole HemolysisPronounced hemolytic activity
Fluconazole HemolysisData not readily available in comparative format

Experimental Protocols

To facilitate reproducible research and direct comparison, detailed methodologies for key in vitro toxicity assays are provided below.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT into purple formazan crystals. The concentration of the solubilized formazan is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound, conventional antifungals) and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

MTT_Assay_Workflow cluster_setup Plate Setup cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis A Seed Cells in 96-well Plate B Add Test Compounds & Controls A->B 24h Incubation C Incubate for Exposure Period B->C D Add MTT Reagent C->D E Incubate (Formazan Formation) D->E 2-4h F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate % Viability & IC50 G->H

Figure 1. Experimental workflow for the MTT cytotoxicity assay.
Hemolytic Activity Assay

This assay determines the ability of a compound to lyse red blood cells (erythrocytes), a critical indicator of membrane-disrupting toxicity.

Principle: Hemolysis results in the release of hemoglobin into the surrounding medium. The concentration of free hemoglobin is measured spectrophotometrically and is proportional to the extent of red blood cell lysis.

Protocol:

  • Blood Collection and Preparation: Obtain fresh whole blood (e.g., from a healthy donor) and wash the red blood cells (RBCs) multiple times with isotonic phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed RBCs in PBS to a specific concentration (e.g., 2% v/v).

  • Compound Incubation: In a 96-well plate, mix the RBC suspension with various concentrations of the test compound. Include a negative control (PBS) and a positive control (a known hemolytic agent like Triton X-100) for 0% and 100% hemolysis, respectively.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) with gentle agitation.

  • Centrifugation: Centrifuge the plate to pellet the intact RBCs.

  • Supernatant Collection: Carefully collect the supernatant containing the released hemoglobin.

  • Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at a wavelength of 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis for each compound concentration relative to the positive and negative controls. Determine the HC50 value (the concentration of the compound that causes 50% hemolysis).

Hemolysis_Assay_Workflow cluster_prep RBC Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis A Collect & Wash Red Blood Cells B Prepare RBC Suspension A->B C Incubate RBCs with Test Compounds B->C D Centrifuge to Pellet Intact RBCs C->D 1-2h at 37°C E Collect Supernatant D->E F Measure Hemoglobin Absorbance (540 nm) E->F G Calculate % Hemolysis & HC50 F->G

Figure 2. Workflow for the in vitro hemolytic activity assay.

Signaling Pathways in Antifungal Drug Toxicity

The toxicity of antifungal agents is often linked to their mechanism of action and their off-target effects on host cells.

Conventional Antifungals:

  • Amphotericin B (Polyene): This drug binds to ergosterol in fungal cell membranes, forming pores that lead to leakage of intracellular contents and cell death. However, it can also bind to cholesterol in mammalian cell membranes, albeit with lower affinity, causing similar pore formation and leading to significant cytotoxicity, particularly nephrotoxicity.

  • Azoles (Fluconazole, Itraconazole): Azoles inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis. This disruption of the fungal membrane leads to growth inhibition. However, azoles can also interact with mammalian cytochrome P450 enzymes, leading to potential drug-drug interactions and hepatotoxicity.

This compound (Potential Mechanism):

The precise antifungal mechanism of this compound is still under investigation. However, related oxysterols like 25-hydroxycholesterol are known to induce apoptosis (programmed cell death) in various cell types. This process often involves the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and activation of caspases. It is plausible that this compound may exert its antifungal and potential cytotoxic effects through similar pathways.

Toxicity_Pathways cluster_amphob Amphotericin B Toxicity cluster_azoles Azole Toxicity cluster_25ac Potential this compound Toxicity AmphoB Amphotericin B Cholesterol Mammalian Cholesterol AmphoB->Cholesterol Pore Membrane Pore Formation Cholesterol->Pore Lysis Cell Lysis & Cytotoxicity Pore->Lysis Azoles Fluconazole / Itraconazole CYP450 Mammalian CYP450 Enzymes Azoles->CYP450 DrugMetabolism Altered Drug Metabolism CYP450->DrugMetabolism Hepatotoxicity Hepatotoxicity DrugMetabolism->Hepatotoxicity AC25 This compound Mitochondria Mitochondrial Pathway AC25->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Figure 3. Simplified signaling pathways of antifungal drug toxicity.

Conclusion and Future Directions

The available data, primarily from the related compound 25-hydroxycholesterol, suggests that aminosterols may possess a different in vitro toxicity profile compared to conventional antifungals. While amphotericin B and itraconazole exhibit significant hemolytic activity and direct membrane disruption, the toxicity of oxysterols appears to be mediated more through the induction of apoptosis.

A direct, comprehensive in vitro comparison of this compound with amphotericin B, fluconazole, and itraconazole using standardized assays is a critical next step. Such studies should evaluate cytotoxicity against a panel of human cell lines (including hepatic, renal, and immune cells) and determine hemolytic activity to provide a robust assessment of its therapeutic potential and safety margin. These future investigations will be instrumental in guiding the development of this promising new class of antifungal agents.

References

Validating the Target Specificity of Sterol-Based Antifungal Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The fungal cell membrane is a critical interface for survival, signaling, and pathogenesis. A key component of this membrane is ergosterol, a sterol unique to fungi that is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. The biosynthetic pathway of ergosterol is a well-established and highly successful target for a majority of clinically used antifungal drugs. This guide provides a comparative analysis of methods used to validate the target specificity of compounds that interfere with the fungal ergosterol pathway.

While this guide was initially intended to focus on 25-aminocholesterol, a thorough review of the scientific literature did not yield any information on this specific compound as an antifungal agent. Therefore, we will broaden the scope to discuss the target validation of other relevant sterol-based compounds and ergosterol biosynthesis inhibitors, such as the well-documented aminosterol, 7-aminocholesterol, and compare them with established antifungal classes like azoles and polyenes.

Comparative Analysis of Antifungal Compounds Targeting the Ergosterol Pathway

The validation of a compound's specific molecular target is crucial in drug development to understand its mechanism of action, predict potential off-target effects, and overcome resistance. Below is a comparative summary of different compounds targeting the fungal ergosterol pathway and the experimental evidence supporting their target specificity.

Compound ClassSpecific Compound ExampleProposed Target Enzyme(s)Primary Validation Method(s)Key Quantitative Results (Illustrative)
Aminosterols 7-AminocholesterolErg2 (C-8 sterol isomerase), Erg24 (C-14 sterol reductase)Sterol Profiling (GC-MS), Genetic knockout/overexpression studiesAccumulation of ignosterol (Erg2 substrate) by >80% compared to control. Increased resistance in ERG2 overexpressing strains (MIC > 4x).
Azoles FluconazoleErg11 (Lanosterol 14α-demethylase)In vitro enzyme inhibition assay, Sterol Profiling (GC-MS)IC50 for Erg11p inhibition: ~0.1 µM. Accumulation of lanosterol by >90% in treated cells.
Polyenes Amphotericin BErgosterol (direct binding in the membrane)Membrane permeabilization assays, Biophysical studies (e.g., ITC)K+ leakage from fungal spheroplasts observed at concentrations ≥ 0.5 µg/mL. High binding affinity to ergosterol-containing liposomes.
Allylamines TerbinafineErg1 (Squalene epoxidase)In vitro enzyme inhibition assay, Sterol Profiling (GC-MS)IC50 for Erg1p inhibition: ~30 nM. Accumulation of squalene by >95% in treated cells.

Key Experimental Protocols for Target Validation

Accurate validation of a drug's target is fundamental. The following are detailed protocols for key experiments used to determine the specificity of compounds targeting the fungal ergosterol biosynthesis pathway.

Sterol Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the identification and quantification of sterol intermediates that accumulate when a specific enzyme in the ergosterol pathway is inhibited.

Protocol:

  • Fungal Culture and Treatment: Grow the fungal strain (e.g., Saccharomyces cerevisiae, Candida albicans) to mid-log phase in a suitable liquid medium. Add the test compound at its Minimum Inhibitory Concentration (MIC) and incubate for a defined period (e.g., 4-8 hours).

  • Cell Harvesting and Saponification: Harvest the cells by centrifugation. Wash the cell pellet with sterile water. Resuspend the pellet in a solution of 25% alcoholic potassium hydroxide. Incubate at 80°C for 1 hour to saponify the lipids.

  • Non-saponifiable Lipid Extraction: After cooling, extract the non-saponifiable lipids (containing sterols) by adding n-heptane and vortexing vigorously. Collect the upper n-heptane layer. Repeat the extraction twice.

  • Derivatization: Evaporate the pooled n-heptane extracts to dryness under a stream of nitrogen. Derivatize the sterol residues by adding N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine. Incubate at 60°C for 30 minutes.

  • GC-MS Analysis: Analyze the derivatized sterol samples using a GC-MS system equipped with a suitable capillary column (e.g., HP-5ms). The temperature program should be optimized to separate different sterol intermediates.

  • Data Analysis: Identify sterols based on their retention times and mass spectra by comparing them to known standards and library data. Quantify the relative abundance of each sterol. A significant accumulation of the substrate of the putative target enzyme is indicative of inhibition.

In Vitro Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the activity of a purified or recombinantly expressed target enzyme.

Protocol (Example for Erg11):

  • Enzyme Preparation: Purify the target enzyme (e.g., Erg11) from fungal lysates or express and purify a recombinant version from a host like E. coli.

  • Assay Reaction: Set up a reaction mixture containing the purified enzyme, its substrate (e.g., lanosterol), a buffer system, and cofactors (e.g., NADPH, cytochrome P450 reductase for Erg11).

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Incubation and Product Detection: Incubate the reaction at an optimal temperature (e.g., 37°C). The conversion of substrate to product can be monitored using various methods, such as HPLC, spectrophotometry (e.g., monitoring NADPH consumption), or by using a fluorescently labeled substrate.

  • Data Analysis: Calculate the percentage of enzyme inhibition at each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) by fitting the data to a dose-response curve.

Genetic Validation using Yeast Mutants

This approach utilizes genetically modified yeast strains (e.g., gene knockouts or overexpressors) to confirm the target of an antifungal compound.

Protocol:

  • Strain Selection/Construction: Obtain or construct yeast strains with modifications in the gene encoding the putative target enzyme. This includes heterozygous or homozygous deletion mutants and strains overexpressing the target gene.

  • Growth Inhibition Assays: Perform broth microdilution or spot assays to determine the MIC of the test compound against the wild-type and mutant strains.

  • Data Analysis:

    • Hypersensitivity: If a heterozygous deletion mutant (for essential genes) shows increased sensitivity to the compound compared to the wild-type, it suggests that the corresponding gene product is the target (haploinsufficiency).

    • Resistance: Overexpression of the target gene should lead to increased resistance to the compound, as the higher concentration of the target enzyme requires more compound for effective inhibition.

Visualizing Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental processes.

Ergosterol_Pathway cluster_membrane Fungal Cell Membrane Squalene Squalene 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Erg1 (Allylamines) Lanosterol Lanosterol 2,3-Oxidosqualene->Lanosterol Erg7 4,4-Dimethyl-zymosterol 4,4-Dimethyl-zymosterol Lanosterol->4,4-Dimethyl-zymosterol Erg11 (Azoles) Zymosterol Zymosterol 4,4-Dimethyl-zymosterol->Zymosterol Erg24, Erg25, Erg26 Fecosterol Fecosterol Zymosterol->Fecosterol Erg27 Episterol Episterol Fecosterol->Episterol Erg2 (Aminosterols) Ergosta-5,7,24(28)-trienol Ergosta-5,7,24(28)-trienol Episterol->Ergosta-5,7,24(28)-trienol Erg3 Ergosterol Ergosterol Ergosta-5,7,24(28)-trienol->Ergosterol Erg5 Membrane Integration (Polyenes bind here) Membrane Integration (Polyenes bind here) Ergosterol->Membrane Integration (Polyenes bind here)

Caption: The fungal ergosterol biosynthesis pathway with targets of major antifungal classes.

Target_Validation_Workflow A Identify Bioactive Compound B Hypothesize Target (e.g., Ergosterol Pathway) A->B C Sterol Profiling (GC-MS) B->C D Genetic Screening (Mutant Analysis) B->D E In Vitro Enzyme Assay B->E F Confirm Target Specificity C->F D->F E->F

Caption: Experimental workflow for validating an antifungal compound's target.

Specificity_Comparison cluster_direct Direct Binders cluster_inhibitors Enzyme Inhibitors Polyenes Polyenes Ergosterol Ergosterol Polyenes->Ergosterol Binds final product Azoles Azoles Erg11 Erg11 Azoles->Erg11 Inhibits specific enzyme Aminosterols Aminosterols Erg2/Erg24 Erg2/Erg24 Aminosterols->Erg2/Erg24 Inhibits specific enzymes Allylamines Allylamines Erg1 Erg1 Allylamines->Erg1 Inhibits specific enzyme

Caption: Logical comparison of the target specificity of different antifungal classes.

Safety Operating Guide

Proper Disposal of 25-Aminocholesterol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of 25-Aminocholesterol is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound was not located, a representative SDS for a similar hazardous chemical compound indicates that it may be fatal if swallowed.[1] Therefore, it is imperative to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety goggles. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Procedure

The primary directive for the disposal of chemical waste like this compound is to send it to an approved waste disposal plant.[2] Do not dispose of this compound down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated waste container as "Hazardous Waste: this compound".

    • Ensure the container is made of a material compatible with the chemical.

    • Do not mix this compound waste with other incompatible chemical wastes.

  • Waste Accumulation:

    • Store the sealed hazardous waste container in a designated and properly labeled satellite accumulation area within the laboratory.

    • This area should be under the control of the laboratory personnel and away from general traffic.

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Ensure the exterior of the container is clean and free of contamination.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with accurate information about the waste, including its name and quantity.

  • Record Keeping:

    • Maintain a log of the accumulated this compound waste, noting the date and amount generated.

    • Retain all documentation related to the waste disposal for regulatory compliance.

Quantitative Data Summary

ParameterGuidelineSource
Disposal Method Dispose of contents/container to an approved waste disposal plant.[2]
Primary Hazard Potentially fatal if swallowed.[1]
Regulatory Framework Resource Conservation and Recovery Act (RCRA)General

Disposal Workflow Diagram

cluster_0 Step 1: Generation & Collection cluster_1 Step 2: Storage cluster_2 Step 3: Disposal Request cluster_3 Step 4: Professional Disposal Generate Generate this compound Waste Collect Collect in a Labeled, Compatible Container Generate->Collect Store Store in a Designated Satellite Accumulation Area Collect->Store Seal Container ContactEHS Contact Environmental Health & Safety (EHS) Store->ContactEHS When Container is Full or Pickup is Required Pickup Scheduled Pickup by EHS or Approved Vendor ContactEHS->Pickup Provide Waste Information Transport Transport to an Approved Waste Disposal Facility Pickup->Transport

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 25-Aminocholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety protocols and logistical plans for the use of 25-Aminocholesterol in a laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety protocols for structurally similar cholesterol derivatives and general best practices for handling potentially hazardous chemicals.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with compounds structurally similar to this compound include potential for germ cell mutagenicity, reproductive toxicity, and specific target organ toxicity through prolonged or repeated exposure. Skin and eye irritation are also potential risks[1]. Therefore, a comprehensive approach to personal protection is mandatory.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and change them frequently. For extended contact, consider double-gloving.[2]
Body Protection Laboratory coat or gownA long-sleeved, buttoned lab coat is the minimum requirement. For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[2]
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesSafety glasses are the minimum requirement. When there is a risk of splashing, chemical splash goggles are necessary. For significant splash risks, a face shield should be worn in addition to goggles.[3][4][5]
Respiratory Protection N95 respirator or higherA risk assessment should determine the need for respiratory protection. If there is a potential for aerosolization or if handling the compound as a powder outside of a certified chemical fume hood, a NIOSH-approved respirator is required.[3]
Foot Protection Closed-toe shoesShoes that fully cover the feet are mandatory in the laboratory to protect against spills.[2]

Operational Plan: Step-by-Step Guidance

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • The storage area should be clearly labeled with the appropriate hazard warnings.

  • Store locked up to restrict access to authorized personnel only.

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Before handling, ensure all required PPE is donned correctly.

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the area where the chemical is handled[6].

  • Use dedicated equipment (spatulas, glassware, etc.) for handling this compound.

  • Weigh the solid compound carefully to avoid generating dust. If possible, use a solution to minimize dust exposure.

  • After handling, wash hands and any exposed skin thoroughly with soap and water[1].

3. Accidental Spills:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.

  • For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled waste container.

  • Ventilate the area and wash the spill site after the material has been removed.

4. First Aid Measures:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

  • In case of eye contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Disposal Plan

All waste containing this compound, including contaminated lab supplies (e.g., gloves, pipette tips, absorbent materials), must be considered hazardous waste.

  • Collect all waste in a dedicated, properly labeled, and sealed container.

  • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Workflow for Safe Handling of this compound

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures A Conduct Risk Assessment B Don Appropriate PPE (Gloves, Lab Coat, Goggles) A->B C Prepare Chemical Fume Hood B->C D Retrieve this compound from Storage C->D E Weigh/Measure Compound in Fume Hood D->E F Perform Experiment E->F G Decontaminate Work Area F->G Spill Spill Occurs F->Spill Exposure Exposure Occurs F->Exposure H Segregate Hazardous Waste G->H I Dispose of Waste via EHS H->I J Doff PPE I->J K Wash Hands Thoroughly J->K Cleanup Follow Spill Cleanup Protocol Spill->Cleanup FirstAid Administer First Aid & Seek Medical Attention Exposure->FirstAid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.